6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTOTANBGDRSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649792 | |
| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017783-09-3 | |
| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The strategy involves the initial synthesis of the key intermediate, 2-amino-5-bromobenzyl alcohol, followed by a cyclization reaction to form the target benzoxazinone ring system.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromobenzyl alcohol
This procedure outlines the reduction of 2-amino-5-bromobenzoic acid to the corresponding benzyl alcohol.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure: [1]
-
To a 1-L one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and dry THF (400 mL).
-
Fit the flask with a septum and a nitrogen inlet needle, and cool the solution in an ice bath under a nitrogen atmosphere.
-
Add lithium aluminum hydride (5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over 1 hour by temporarily removing the septum.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 20 hours).
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the crude reaction mixture into ethyl acetate (400 mL) in a 2 L Erlenmeyer flask equipped with a magnetic stir bar and cooled in an ice bath.
-
Quench the excess LiAlH₄ by the slow addition of water (50 mL) to the stirred mixture over 30 minutes.
-
Add additional water (450 mL) and stir the mixture until two distinct layers form (approximately 30 minutes).
-
Transfer the mixture to a 2 L separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (600 mL), and dry over sodium sulfate (100 g) for 30 minutes.
-
Filter the solution and remove the solvent by rotary evaporation (25 °C, 30 mmHg) to yield a light yellow solid.
-
For analytically pure material, recrystallize the solid from a refluxing solution of ethyl acetate by the addition of hexanes until precipitation begins. Cool the mixture to room temperature and then to -15 °C overnight to collect a second crop of crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 9.87 g (45.7 mmol) | [1] |
| Product Yield | 7.44-8.10 g (80-88%) | [1] |
| Appearance | Light tan powder | [1] |
Step 2: Synthesis of this compound
This step involves the cyclization of 2-amino-5-bromobenzyl alcohol to form the target benzoxazinone. Phosgene equivalents such as triphosgene or carbonyldiimidazole (CDI) are suitable reagents for this transformation. The following is a general procedure that can be adapted.
Materials:
-
2-Amino-5-bromobenzyl alcohol
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
General Procedure (using Triphosgene):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromobenzyl alcohol in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (approximately 0.33-0.5 equivalents) in the same anhydrous solvent.
-
Add a suitable base, such as triethylamine (2.0-2.2 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Note: The exact stoichiometry, reaction time, and temperature may require optimization for this specific substrate. It is recommended to start with a small-scale reaction to determine the optimal conditions.
Alternative Considerations: N-Boc Protection
To potentially improve the yield and minimize side reactions during the cyclization step, an N-Boc protection of the amine in 2-amino-5-bromobenzyl alcohol can be performed prior to cyclization.
Caption: Workflow for N-Boc protection of the starting material.
A general procedure for N-Boc protection involves dissolving the amine in a suitable solvent like THF, followed by the addition of di-tert-butyl dicarbonate (Boc anhydride) and a base such as triethylamine.[2] The reaction is typically stirred at room temperature. After work-up and purification, the Boc-protected intermediate can then be subjected to cyclization conditions. The Boc group can be subsequently removed under acidic conditions if the N-unsubstituted benzoxazinone is the final desired product.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere.
-
Triphosgene is a toxic and corrosive solid. It is a safer alternative to phosgene gas but should still be handled with caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale.
References
In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3). The information presented herein is intended to support research and development activities by providing essential data and detailed experimental methodologies.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | |
| Molecular Weight | 228.04 g/mol | [1] |
| Melting Point | 187-188 °C | |
| Boiling Point | 260.1 °C at 760 mmHg | |
| Density | 1.676 g/cm³ | |
| LogP (Predicted) | 2.65 | |
| Aqueous Solubility | Data not available | [2][3] |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted to specific equipment and conditions.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered and dry)
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to approximate the melting point. For an accurate measurement, the temperature should be raised slowly (1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.
Apparatus and Materials:
-
Glass flasks with stoppers
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Buffer solutions of desired pH
-
Sample of this compound
Procedure:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a flask containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The flask is sealed to prevent solvent evaporation.
-
Equilibration: The flask is placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the excess solid to settle. A portion of the suspension is then centrifuged at high speed to pellet any remaining undissolved solid.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (UV-Spectrophotometric Method)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Apparatus and Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
-
Quartz cuvettes
-
A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or methanol)
Procedure:
-
Preparation of Sample Solutions: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
Spectra Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. A blank spectrum of each buffer solution without the compound should also be recorded for background correction.
-
Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH.
-
pKa Calculation: The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal. This can be determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.[4]
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Apparatus and Materials:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Analytical method for concentration determination (e.g., HPLC, GC, or UV-Vis)
-
Sample of this compound
Procedure:
-
Phase Preparation: n-Octanol and the aqueous phase (water or buffer) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.
-
Partitioning: A known amount of the compound is dissolved in either the n-octanol or the aqueous phase. This solution is then placed in a separatory funnel with a known volume of the other phase.
-
Equilibration: The funnel is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation may be necessary to break it.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable and validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel compound like this compound.
Biological Activity Context
While specific signaling pathways for this compound have not been identified in the reviewed literature, the broader class of benzoxazine derivatives has attracted significant attention in medicinal chemistry. These compounds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and as progesterone receptor modulators.[5][6][7] For instance, some benzoxazinone derivatives have shown potential as antitubercular agents.[8] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1017783-09-3 Name: [xixisys.com]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. 6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin- 2-ones: a novel class of potent, selective, and orally active nonsteroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.scirea.org [article.scirea.org]
- 8. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS: 1017783-09-3)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Due to the limited availability of public data on this specific molecule, this document focuses on the foundational knowledge of its chemical properties, the general synthetic approaches to its structural class, and the known biological activities of closely related benzoxazine derivatives.
Core Compound Information
This compound is a heterocyclic organic compound containing a benzoxazine core structure. The presence of a bromine atom on the benzene ring and a lactam functionality within the oxazine ring are key structural features.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and safety data sheets.
| Property | Value | Source |
| CAS Number | 1017783-09-3 | N/A |
| Molecular Formula | C₈H₆BrNO₂ | N/A |
| Molecular Weight | 228.04 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 187 - 188 °C | N/A |
| Purity | Typically ≥98% | N/A |
Synthesis and Experimental Protocols
A plausible synthetic route, based on established methodologies for similar structures, is outlined below. This should be considered a general guideline and would require optimization for this specific target molecule.
General Synthetic Workflow
The synthesis of this compound would likely proceed through the key steps of preparing a substituted aminophenol, followed by cyclization to form the benzoxazinone ring.
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Reduction of 5-bromoanthranilic acid. To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 5-bromoanthranilic acid in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction (monitored by TLC), the mixture is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 2-amino-5-bromobenzyl alcohol.
Step 2: Cyclization to form the benzoxazinone ring. A solution of 2-amino-5-bromobenzyl alcohol in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. To this solution, a phosgene equivalent, such as triphosgene or carbonyldiimidazole, is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Potential Biological and Pharmacological Significance
Direct biological data for this compound is not currently available in the public domain. However, the benzoxazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Progesterone Receptor Modulation
A significant body of research exists on 6-aryl-1,4-dihydro-benzo[d][1][2]oxazin-2-ones as potent and selective nonsteroidal progesterone receptor (PR) antagonists. These compounds have been investigated for their potential in women's health, including applications in contraception and hormone-dependent cancers. The core structure of this compound provides a key starting point for the synthesis of such modulators.
Anti-inflammatory and Other Activities
Derivatives of the benzoxazine class have also been explored for their anti-inflammatory, antimicrobial, and herbicidal properties. The specific substitution pattern on the benzoxazine core dictates the biological activity profile.
Signaling Pathway Hypothesis
Given the known activity of related compounds, it is plausible that derivatives of this compound could interact with nuclear hormone receptors, such as the progesterone receptor. The mechanism of action for nonsteroidal PR antagonists typically involves competitive binding to the ligand-binding domain of the receptor, thereby preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.
Caption: Hypothesized signaling pathway for a 6-aryl-benzoxazinone PR antagonist.
Conclusion and Future Directions
This compound represents a valuable chemical entity, primarily as a building block for the synthesis of more complex and biologically active molecules. While direct experimental data on its biological effects are scarce, the well-established activities of the broader benzoxazine class, particularly as progesterone receptor modulators, suggest that this compound is a promising scaffold for further investigation in drug discovery programs.
Future research should focus on:
-
Developing and publishing a detailed and optimized synthetic protocol.
-
Screening the compound and its derivatives against a panel of biological targets, including nuclear hormone receptors.
-
Elucidating the structure-activity relationships of substituted analogs to identify potent and selective modulators of specific biological pathways.
This technical guide serves as a foundational resource for researchers interested in this compound and the broader class of benzoxazine-containing compounds. The information provided, although limited by the current state of public knowledge, highlights the potential of this chemical scaffold in the development of novel therapeutic agents.
References
In-Depth Technical Guide on the Structure Elucidation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected data for the structure elucidation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic data from structurally analogous compounds to present a robust framework for its synthesis and characterization.
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. This approach first reduces the carboxylic acid to an alcohol, followed by a cyclization reaction to form the target benzoxazinone ring.
Step 1: Synthesis of (2-amino-5-bromophenyl)methanol
This initial step focuses on the selective reduction of the carboxylic acid functional group in the presence of an amine.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5 eq.) to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the dropwise addition of methanol, followed by a 1M aqueous HCl solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-amino-5-bromophenyl)methanol, which can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Cyclization to form this compound
The final step involves the formation of the cyclic carbamate ring from the 2-aminobenzyl alcohol intermediate.
Experimental Protocol:
-
Dissolve the purified (2-amino-5-bromophenyl)methanol (1.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system, such as ethanol or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Data Presentation for Structure Elucidation
The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar brominated benzoxazinone derivatives.
Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Provisional Assignment |
| ~ 7.40 | d | 1H | H-5 |
| ~ 7.25 | dd | 1H | H-7 |
| ~ 6.85 | d | 1H | H-8 |
| ~ 5.10 | br s | 1H | N-H |
| ~ 4.65 | s | 2H | C4-H₂ |
Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) / ppm | Provisional Assignment |
| ~ 152.0 | C-2 (C=O) |
| ~ 138.5 | C-4a |
| ~ 132.0 | C-7 |
| ~ 129.5 | C-5 |
| ~ 125.0 | C-8a |
| ~ 116.0 | C-6 (C-Br) |
| ~ 115.5 | C-8 |
| ~ 68.0 | C-4 |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| m/z (calculated) | Formula | Interpretation |
| 228.9687 / 230.9667 | C₈H₆⁷⁹BrN O₂ / C₈H₆⁸¹BrN O₂ | Molecular ion [M]⁺ |
| 200.9738 / 202.9718 | C₇H₆⁷⁹BrN O / C₇H₆⁸¹BrN O | [M-CO]⁺ |
| 171.9714 / 173.9694 | C₆H₄⁷⁹BrN / C₆H₄⁸¹BrN | [M-CO-CHO]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3300 | Medium, Sharp | N-H Stretch |
| ~ 3080 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Weak | Aliphatic C-H Stretch (CH₂) |
| ~ 1720 | Strong, Sharp | C=O Stretch (Cyclic Carbamate) |
| ~ 1600, 1480 | Medium | Aromatic C=C Stretch |
| ~ 1250 | Strong | C-O Stretch |
| ~ 1100 | Medium | C-N Stretch |
| ~ 650 | Medium | C-Br Stretch |
Mandatory Visualizations
Proposed Synthetic Pathway
Literature Review: 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The fusion of a benzene ring with an oxazine ring creates a privileged structure that has been extensively explored for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3), a specific member of this chemical class. Due to the limited published research on this exact compound, this review extends to closely related 6-bromo-substituted benzoxazinone derivatives to offer a broader understanding of their synthesis, biological activities, and potential for drug discovery.
Core Compound: this compound
This compound is a commercially available compound, often utilized as a building block or fragment in the synthesis of more complex molecules for drug discovery purposes.
Chemical Properties and Spectral Data
| Property | Value |
| CAS Number | 1017783-09-3 |
| Molecular Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol |
While detailed experimental data is scarce in peer-reviewed literature, spectral information is available from various chemical suppliers, confirming the structure of the compound.
Synthesis of 6-bromo-benzoxazinone Derivatives
General Synthetic Workflow for Benzoxazinones
An In-depth Technical Guide on the Core Mechanism of Action of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Disclaimer: Limited direct research has been conducted on the specific mechanism of action of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. This guide synthesizes findings from closely related bromo-substituted benzoxazinone derivatives to infer its potential biological activities and molecular targets. The proposed mechanisms should be considered putative and require direct experimental validation for this specific compound.
Executive Summary
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide focuses on the potential primary mechanism of action of this compound, which is hypothesized to be the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Evidence from analogous compounds suggests potential interactions with the Epidermal Growth Factor Receptor (EGFR) and the downstream p53 and caspase signaling cascades. Further investigation into its potential as a progesterone receptor modulator or an enzyme inhibitor is also warranted based on the broader activities of the benzoxazinone class.
Postulated Mechanism of Action: Anticancer Activity via Apoptosis Induction
Based on studies of structurally similar bromo-substituted benzoxazinones, the primary mechanism of action for this compound is likely its ability to function as an antiproliferative agent by inducing programmed cell death (apoptosis) in cancer cells.[1][2][3] This is a common and effective mechanism for many chemotherapeutic agents.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
One potential initiating event in the mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR). A study on 6,8-dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one demonstrated its ability to inhibit EGFR activity.[1][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound could block these pro-survival signals, making cancer cells more susceptible to apoptosis.
Activation of the Intrinsic Apoptotic Pathway
The induction of apoptosis by related bromo-benzoxazinone derivatives appears to be mediated through the intrinsic (or mitochondrial) pathway. This pathway is controlled by the Bcl-2 family of proteins and culminates in the activation of caspases. The key molecular events are:
-
Upregulation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Studies on related compounds have shown an increase in p53 expression following treatment.[1][2][3] Activated p53 can transcriptionally activate pro-apoptotic genes, such as Bax.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins determines the cell's fate. Benzoxazinone derivatives have been shown to upregulate Bax, which leads to the permeabilization of the mitochondrial outer membrane.[4]
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. This includes the initiator caspase-9 and the executioner caspase-3.[1][2][3] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Alternative and Secondary Mechanisms of Action
While apoptosis induction is the most strongly suggested mechanism, the broader benzoxazinone class has been associated with other biological activities that could be relevant for this compound.
Progesterone Receptor (PR) Modulation
Several 6-aryl-1,4-dihydro-benzo[d][1][3]oxazin-2-ones have been identified as potent and selective progesterone receptor (PR) antagonists.[5] It is plausible that the 6-bromo substituent could also confer some affinity for steroid hormone receptors, although the absence of a 6-aryl group may significantly alter this activity.
Enzyme Inhibition
Benzoxazinone derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against human CMV protease, human leukocyte elastase (HLE), and chymase.[6] Therefore, this compound could potentially act as an inhibitor for a range of enzymes, and this would require broad enzymatic screening to determine.
Data Presentation
The following table summarizes the antiproliferative activities of some bromo-substituted benzoxazinone derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 9 | MCF-7 | ~8 | [1] |
| HepG2 | ~7 | [1] | |
| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 12 | HepG2 | ~9 | [1] |
| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 13 | MCF-7 | ~10 | [1] |
| HepG2 | ~8 | [1] | |
| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 14b | MCF-7 | ~6 | [1] |
| HepG2 | ~5 | [1] | |
| 6-(arylamino)-benzoxazinone Derivative 12 | T47D | 0.005 | [7] |
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of benzoxazinone derivatives, based on methodologies described in the cited literature.[1][2][8]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Treated and untreated cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, and β-actin as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity | Bentham Science [eurekaselect.com]
- 4. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digibug.ugr.es [digibug.ugr.es]
Spectroscopic and Synthetic Profile of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The characterization of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one relies on a combination of spectroscopic techniques to elucidate its molecular structure. Commercial suppliers like ChemicalBook indicate the availability of 1H NMR, 13C NMR, IR, and MS data for this compound.[1] The following tables summarize the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 10.5 | Singlet | 1H | N-H |
| ~7.4 - 7.6 | Multiplet | 2H | Aromatic C5-H, C7-H |
| ~6.9 - 7.1 | Doublet | 1H | Aromatic C8-H |
| ~4.8 - 5.0 | Singlet | 2H | O-CH2-Ar |
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (C2) |
| ~145 - 150 | C-O (C8a) |
| ~130 - 135 | Aromatic C-H (C5, C7) |
| ~120 - 125 | Aromatic C-Br (C6) |
| ~115 - 120 | Aromatic C-H (C8) |
| ~110 - 115 | Aromatic C-N (C4a) |
| ~65 - 70 | O-CH2-Ar (C4) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3200 - 3300 | Strong, Broad | N-H Stretch |
| ~1700 - 1750 | Strong | C=O Stretch (Lactam) |
| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |
| ~1250 - 1300 | Strong | C-O Stretch (Aryl Ether) |
| ~1000 - 1100 | Medium | C-N Stretch |
| ~700 - 850 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 228/230 | [M]+, Molecular ion peak (presence of Br isotope pattern) |
| 200/202 | [M - CO]+ |
| 171/173 | [M - CO - NCH2]+ |
| 120 | [C7H6NO]+ |
| 92 | [C6H4O]+ |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available in a single peer-reviewed source. However, based on general synthetic methodologies for benzoxazinones and standard spectroscopic practices, the following protocols are proposed.
Synthesis of this compound
A plausible synthetic route involves the cyclization of a suitably substituted 2-aminobenzyl alcohol derivative.
Reaction Scheme:
(2-amino-5-bromophenyl)methanol reacts with a carbonylating agent (e.g., phosgene, triphosgene, or a carbamate) in the presence of a base to yield this compound.
Materials:
-
(2-amino-5-bromophenyl)methanol
-
Triphosgene
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve (2-amino-5-bromophenyl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of triphosgene in dichloromethane to the reaction mixture.
-
Add triethylamine dropwise to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Record the spectrum over the range of 4000-400 cm-1.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in the positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
Potential Therapeutic Targets of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: An In-depth Technical Guide
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5][6] The introduction of a bromine atom at the 6-position of the 1,4-dihydro-2H-3,1-benzoxazin-2-one core can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency, selectivity, or metabolic stability. This document outlines the most probable therapeutic targets for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one based on the activities of analogous compounds.
Serine Protease Inhibition
A prominent and well-studied activity of benzoxazinone derivatives is the inhibition of serine proteases, a large family of enzymes involved in diverse physiological processes, including digestion, blood clotting, and inflammation.[5][7]
-
α-Chymotrypsin: Numerous benzoxazinone derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin.[7] Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl ring can modulate inhibitory potential.[7] Halogen substitutions, including bromo, have been shown to contribute to the inhibitory activity.[7]
-
Human Leukocyte Elastase (HLE): HLE is another serine protease and a key mediator of inflammation in various diseases, including chronic obstructive pulmonary disease (COPD). Certain benzoxazinone derivatives have been identified as potent HLE inhibitors.[5][8]
The inhibitory action on these proteases suggests potential therapeutic applications in inflammatory disorders and other conditions characterized by excessive protease activity.
Quantitative Data on Benzoxazinone Derivatives as Serine Protease Inhibitors:
| Compound Class | Target Enzyme | IC50 / Ki Values | Reference |
| Benzoxazinones (general) | α-chymotrypsin | IC50: 6.5 - 341.1 μM; Ki: 4.7 - 341.2 μM | [7] |
| 2-sec-amino-4H-3,1-benzoxazin-4-ones | Human Chymase | Acyl-enzyme inhibitors | [5] |
| 2-vinyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Elastase | Inhibitory activity noted | [5] |
| 2-aryl-4H-3,1-benzoxazin-4-ones | C1r serine protease | Some equipotent to reference | [5] |
Anticancer Activity
Benzoxazinone derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[1][9]
-
Kinase Inhibition: Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown inhibitory activity against kinases involved in cell signaling, such as HER2 and JNK1.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: These compounds can induce cell death in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), by disrupting cell membrane permeability and triggering both inflammatory and non-inflammatory cell death mechanisms.[9]
-
Targeting c-Myc G-quadruplex: Some benzoxazinone derivatives have been shown to target the c-Myc G-quadruplex structure, a secondary DNA structure that plays a role in the regulation of the c-Myc oncogene.[1]
The diverse anticancer mechanisms suggest that this compound could be investigated for its potential in oncology.
Quantitative Data on Anticancer Activity of Benzoxazinone Derivatives:
| Compound | Cell Line | IC50 Value | Mechanism of Action | Reference |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (2b) | MCF-7 | 2.27 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (4b) | MCF-7 | 3.26 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (2b) | HCT-116 | 4.44 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (4b) | HCT-116 | 7.63 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazinones are another area of significant interest. A synthesized derivative, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, has demonstrated anti-inflammatory activity.[10] This suggests that the 6-bromo substitution is compatible with, and may contribute to, anti-inflammatory effects.
Quantitative Data on Anti-inflammatory Activity of a Bromo-substituted Benzoxazinone:
| Compound | Dose | % Inhibition of Inflammation | Reference |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 20 mg/kg | 61.75% | [10] |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 10 mg/kg | 71.53% | [10] |
Antimicrobial Activity
The benzoxazinone scaffold is present in compounds with potent antimicrobial properties.
-
Antibacterial Activity: A notable example is Abaucin, a compound containing a spiro-benzoxazinone moiety, which exhibits narrow-spectrum antibiotic activity against the critical threat pathogen Acinetobacter baumannii by inhibiting lipoprotein transport.[11]
-
Antifungal Activity: Various benzoxazinone derivatives have been synthesized and shown to possess antifungal properties.[1][12]
These findings support the investigation of this compound for potential antibacterial and antifungal applications.
Central Nervous System (CNS) Activity
Benzoxazinone derivatives have shown potential for treating CNS disorders.
-
Neuropeptide Y Y5 Receptor Antagonism: Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoxazinone derivatives acting as antagonists for the neuropeptide Y Y5 receptor, which is implicated in the regulation of appetite and anxiety.[5]
-
Parkinson's Disease: The benzoxazinone derivative Caroxazone has been mentioned as a monoamine oxidase B (MAO-B) inhibitor, a class of drugs used in the treatment of Parkinson's disease.[13]
These examples highlight the potential for developing CNS-active drugs based on the benzoxazinone scaffold.
Experimental Protocols
α-Chymotrypsin Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin, which catalyzes the hydrolysis of a specific substrate, leading to a measurable product.
-
Methodology:
-
A solution of α-chymotrypsin in Tris-HCl buffer (pH 7.6) is prepared.
-
The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding a chromogenic or fluorogenic substrate (e.g., N-succinyl-L-phenylalanine-p-nitroanilide).
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by measuring the inhibition at various concentrations of the test compound and fitting the data to a dose-response curve.[7]
-
Anticancer Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Cancer cells (e.g., MCF-7 or HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the culture medium is replaced with fresh medium containing MTT.
-
The cells are incubated for a few hours, during which viable cells convert the soluble MTT into insoluble formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.
-
Visualizations
Caption: Potential inhibition of HER2 and JNK1 signaling pathways by benzoxazinone derivatives.
Caption: Workflow for determining anticancer activity using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. article.scirea.org [article.scirea.org]
- 11. Abaucin - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rechtspraak.nl - Zoeken in uitspraken [uitspraken.rechtspraak.nl]
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 3,1-Benzoxazin-2-one Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history and discovery of 3,1-benzoxazin-2-one compounds, a class of heterocyclic structures that have garnered significant interest in medicinal chemistry and drug development. From their initial synthesis in the mid-19th century to their contemporary applications as potent biological agents, this document provides a comprehensive overview of their journey.
The Genesis: Initial Discovery
The first documented synthesis of a 3,1-benzoxazin-2-one derivative is attributed to the German chemist Peter Griess in 1867. While investigating the reactions of 2-amino-4-methylbenzoic acid with nitrous acid, Griess unexpectedly formed 6-methyl-1H-3,1-benzoxazine-2,4(3H)-dione, which upon heating, decarboxylated to yield 6-methyl-3,1-benzoxazin-2-one. This seminal discovery, published in "Ueber eine neue Klasse von Verbindungen, in welchen Wasserstoff durch das Stickstoff-Atom von Säureradicalen vertreten ist" (On a new class of compounds in which hydrogen is represented by the nitrogen atom of acid radicals), laid the foundational stone for the exploration of this novel heterocyclic system.
Evolution of Synthetic Methodologies
Following Griess's initial discovery, the synthesis of 3,1-benzoxazin-2-ones has evolved significantly, with several key methods emerging as cornerstones of their preparation.
From Anthranilic Acids and Phosgene
A widely employed and versatile method for the synthesis of the parent 3,1-benzoxazin-2-one and its derivatives involves the reaction of anthranilic acids with phosgene or its equivalents. This reaction proceeds through the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of 3,1-Benzoxazin-2-one from Anthranilic Acid and Phosgene
-
Materials: Anthranilic acid, phosgene (or a phosgene equivalent like triphosgene), an inert solvent (e.g., toluene, dioxane), and a base (e.g., pyridine, triethylamine).
-
Procedure:
-
A solution of anthranilic acid in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.
-
The solution is cooled in an ice bath.
-
Phosgene gas is bubbled through the solution, or a solution of a phosgene equivalent is added dropwise, while maintaining the low temperature. A base is often added to neutralize the generated HCl.
-
After the addition is complete, the reaction mixture is stirred for a specified time at room temperature or with gentle heating to ensure complete cyclization.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield pure 3,1-benzoxazin-2-one.
-
From Isatoic Anhydride
Isatoic anhydride, itself derived from anthranilic acid, serves as a convenient and safer alternative to phosgene for the synthesis of 3,1-benzoxazin-2-one derivatives. Thermal decomposition of isatoic anhydride in an inert high-boiling solvent can lead to the formation of the desired benzoxazinone, although this method is more commonly used for the synthesis of quinazolinones. A more direct and efficient method involves the reaction of isatoic anhydride with a carbonylating agent.
Experimental Protocol: Synthesis from Isatoic Anhydride
-
Materials: Isatoic anhydride, a carbonylating agent (e.g., carbonyldiimidazole), and a high-boiling inert solvent (e.g., diphenyl ether).
-
Procedure:
-
Isatoic anhydride and the carbonylating agent are suspended in the inert solvent.
-
The mixture is heated to a high temperature (typically >200 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved through recrystallization.
-
The following diagram illustrates the general synthetic workflow from anthranilic acid.
Biological Activities and Therapeutic Potential
The 3,1-benzoxazin-2-one scaffold has proven to be a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
MEK Inhibition and the Ras/Raf/MEK/ERK Signaling Pathway
A significant area of interest is the development of 3,1-benzoxazin-2-one derivatives as inhibitors of Mitogen-activated protein kinase kinase (MEK), a key component of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Certain 3-benzyl-1,3-benzoxazine-2,4-diones have been identified as allosteric inhibitors of MEK1.
The diagram below illustrates the Ras/Raf/MEK/ERK signaling cascade and the point of inhibition by 3,1-benzoxazin-2-one derivatives.
Antimicrobial and Anti-inflammatory Properties
Various derivatives of 3,1-benzoxazin-2-one have demonstrated promising antimicrobial and anti-inflammatory activities. These properties have been attributed to the ability of the benzoxazinone core to be functionalized with different pharmacophores, leading to compounds with diverse mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 3,1-benzoxazin-2-one compounds, highlighting their synthetic yields and biological activities.
| Compound | Starting Material | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| 3,1-Benzoxazin-2-one | Anthranilic Acid | Phosgene | 75-85 | 232-234 | [1] |
| 6-Methyl-3,1-benzoxazin-2-one | 2-Amino-4-methylbenzoic acid | Nitrous acid followed by heating | Not reported | Not reported | Griess, 1867 |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Anthranilic Acid & Benzoyl Chloride | Cyanuric chloride/DMF | 63 (overall) | 122-124 | [2] |
| 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | Anthranilic Acid & Phthaloylglycyl chloride | Cyanuric chloride | 45 (overall) | 261-263 | [1][3] |
| Compound | Biological Activity | Assay | IC50 / MIC | Reference |
| 3-Benzyl-1,3-benzoxazine-2,4-dione derivative (9k) | MEK1 Inhibition | Enzymatic Assay | 55 nM | [4] |
| 3-Benzyl-1,3-benzoxazine-2,4-dione derivative (9m) | MEK1 Inhibition | Enzymatic Assay | 60 nM | [4] |
| Various 2-substituted 4H-3,1-benzoxazin-4-ones | Antibacterial | Microdilution | 12.5-100 µg/mL | [5] |
| Various 2-substituted 4H-3,1-benzoxazin-4-ones | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition | [5][6] |
Conclusion and Future Perspectives
From its serendipitous discovery to its current status as a versatile scaffold in drug discovery, the 3,1-benzoxazin-2-one core has demonstrated remarkable potential. The synthetic accessibility and the diverse range of biological activities associated with its derivatives continue to attract the attention of researchers. Future efforts will likely focus on the development of more potent and selective derivatives, particularly in the areas of oncology and infectious diseases. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will undoubtedly continue to shape the legacy of this important heterocyclic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one in high-throughput screening (HTS) campaigns. The protocols are designed to be adaptable for various research and drug discovery settings, focusing on the identification of novel modulators of kinase signaling pathways.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazinone class. Compounds with a similar benzoxazinone scaffold have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Notably, a structurally related compound, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (referred to as C3), has been identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases through high-throughput computational screening and subsequent in vitro validation.[3][4][5] Gastric cancers are often driven by the activation and amplification of EGFR or HER2 kinases, leading to increased cell proliferation, adhesion, angiogenesis, and metastasis.[3][5]
Given the precedent for this chemical class in kinase inhibition, this compound represents a promising candidate for inclusion in HTS libraries for the discovery of novel kinase inhibitors. These application notes will focus on a hypothetical HTS campaign targeting EGFR kinase activity as a primary screen, followed by a cell-based secondary screen to assess cellular potency.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a multi-stage HTS campaign for this compound.
Table 1: Primary High-Throughput Screening Results
| Parameter | Value | Description |
| Screening Concentration | 10 µM | Final concentration of this compound in the assay. |
| Assay Type | Biochemical Kinase Assay | In vitro assay measuring direct inhibition of EGFR kinase activity. |
| Z'-factor | > 0.7 | A measure of assay quality and robustness. |
| Hit Threshold | > 50% Inhibition | Compounds causing greater than 50% inhibition of EGFR kinase activity were considered primary hits. |
| Primary Hit Rate | ~0.5% | Percentage of compounds from the library identified as primary hits. |
Table 2: Hit Confirmation and Dose-Response Analysis
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 75.8 | 1.1 | 0.99 |
| Staurosporine (Control) | 15.1 | 1.0 | 0.99 |
IC50: The half-maximal inhibitory concentration.
Table 3: Secondary Cell-Based Assay Results
| Compound | GI50 (nM) | Cell Line | Assay Type |
| This compound | 150.2 | KATO III (Gastric Cancer) | Cell Proliferation (MTT) |
| Erlotinib (Control) | 84.7 | KATO III (Gastric Cancer) | Cell Proliferation (MTT) |
GI50: The half-maximal growth inhibition concentration.
Experimental Protocols
This protocol describes a 384-well format, fluorescence-based biochemical assay to identify inhibitors of EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Fluorescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
This compound (10 mM stock in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well, low-volume, white plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 10 nL of 10 mM this compound, controls, or library compounds into the assay plate wells.
-
Enzyme Addition: Add 5 µL of EGFR kinase solution (at 2x final concentration) in kinase buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate and ATP (at 2x final concentration) in kinase buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and detect the generated signal according to the manufacturer's protocol for the chosen fluorescent kinase assay kit.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
This protocol outlines an MTT-based assay in a 384-well format to assess the effect of the compound on the proliferation of a cancer cell line overexpressing EGFR (e.g., KATO III).
Materials:
-
KATO III gastric cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (serially diluted in DMSO)
-
Erlotinib (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well, clear-bottom, tissue culture-treated plates
-
Plate reader with absorbance detection at 570 nm
Procedure:
-
Cell Seeding: Seed KATO III cells into 384-well plates at a density of 2,000 cells per well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds. Add 10 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition for each concentration and determine the GI50 value by fitting the data to a dose-response curve.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition.
References
- 1. article.scirea.org [article.scirea.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the initial characterization of the biological activity of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. The benzoxazinone scaffold is a recurring motif in compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Derivatives of this class have been identified as potent inhibitors of various enzymes, including tyrosine kinases and serine proteases, and as modulators of receptors like the progesterone receptor. The following protocols are designed to assess the potential of this compound as a novel therapeutic agent, with a primary focus on oncology-related assays.
Table 1: Summary of In Vitro Assay Parameters
| Assay Type | Target/Cell Line | Key Readout | Compound Concentration Range | Positive Control |
| Kinase Inhibition Assay | EGFR Tyrosine Kinase | IC₅₀ (Inhibitory Concentration 50%) | 0.1 nM - 100 µM | Gefitinib |
| Cell Proliferation Assay | A549 (NSCLC Cell Line) | GI₅₀ (Growth Inhibition 50%) | 0.1 µM - 100 µM | Doxorubicin |
| Cytotoxicity Assay | HEK293 (Normal Cell Line) | CC₅₀ (Cytotoxic Concentration 50%) | 0.1 µM - 100 µM | Doxorubicin |
Experimental Protocols
In Vitro Kinase Inhibition Assay: EGFR Tyrosine Kinase
This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
Gefitinib (positive control)
-
DMSO (Dimethyl sulfoxide)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Gefitinib in DMSO. Create a series of dilutions in DMSO, followed by a final dilution in kinase buffer to achieve the desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of kinase buffer with DMSO for the "no compound" (100% activity) control.
-
Add 2.5 µL of kinase buffer without enzyme for the "no enzyme" (background) control.
-
-
Enzyme and Substrate Addition: Prepare a master mix containing the EGFR enzyme and substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to all wells to start the kinase reaction. The final volume in each well will be 12.5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the "no compound" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Cell-Based Proliferation and Cytotoxicity Assays
This protocol describes a method to assess the anti-proliferative and cytotoxic effects of this compound on the A549 human non-small cell lung cancer (NSCLC) cell line and the HEK293 non-cancerous human embryonic kidney cell line.
Materials:
-
A549 and HEK293 cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture A549 and HEK293 cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and Doxorubicin in complete medium from a DMSO stock. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the cell plates and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells with medium and DMSO only.
-
-
Incubation: Incubate the plates for 72 hours in a CO₂ incubator.
-
Viability Assessment:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (for A549 cells) and CC₅₀ (for HEK293 cells) values by fitting the data to a dose-response curve.
-
The therapeutic index can be estimated by the ratio of CC₅₀ (HEK293) to GI₅₀ (A549).
-
Diagram of Cell-Based Assay Workflow:
Application Notes and Protocols: 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a specific derivative within this class. While this particular compound is not extensively studied, its structural features suggest potential for development as a therapeutic agent. Structurally related 6-aryl-1,4-dihydro-benzo[d][1][3]oxazin-2-ones have shown promise as potent and selective nonsteroidal progesterone receptor antagonists.[4] Furthermore, the broader class of benzoxazinones has been investigated for anti-inflammatory effects.[2]
These application notes provide a hypothetical framework for the investigation of this compound as a progesterone receptor antagonist and as an anti-inflammatory agent. The included protocols are detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of 2-amino-5-bromobenzyl alcohol with a carbonylating agent.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-amino-5-bromobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.2 eq) to the solution.
-
Addition of Carbonylating Agent: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 1: Potential as a Progesterone Receptor Antagonist
The progesterone receptor (PR) is a key regulator in the female reproductive system and is implicated in the progression of certain breast cancers.[5] Nonsteroidal PR antagonists offer a promising therapeutic avenue. Given that 6-aryl-1,4-dihydro-benzo[d][1][3]oxazin-2-ones are known PR antagonists, the bromo-substituted analogue is a compound of interest for similar activity.[4]
Hypothetical Quantitative Data
The following table presents hypothetical data for this compound (referred to as Compound X) in progesterone receptor assays, benchmarked against the known antagonist mifepristone.
| Compound | PR Binding Assay (IC50, nM) | T47D Cell Reporter Assay (IC50, nM) |
| Compound X | 8.5 | 25.2 |
| Mifepristone | 2.1 | 7.8 |
Experimental Protocols
Protocol 1: Progesterone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a fluorescently labeled progesterone ligand for binding to the progesterone receptor ligand-binding domain (PR-LBD).
-
Reagents:
-
Human PR-LBD (GST-tagged)
-
Fluormone™ PL Red (fluorescent progesterone ligand)
-
Assay buffer (e.g., PolarScreen™ PR Assay Buffer)
-
Test compound (this compound)
-
Reference compound (Mifepristone)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
In a 384-well plate, add the fluorescent ligand and the PR-LBD to each well.
-
Add the serially diluted test compounds or reference compound to the wells. Include wells for total binding (no competitor) and non-specific binding.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand. This can be determined using a non-linear regression curve fit.
-
Protocol 2: Progesterone Receptor Antagonist Cell-Based Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of the progesterone receptor in response to an agonist.
-
Cell Line: Human T47D breast cancer cells, which endogenously express the progesterone receptor.
-
Reagents:
-
T47D cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Progesterone (agonist)
-
Test compound
-
Luciferase reporter plasmid with a PR-responsive promoter
-
Transfection reagent
-
Luciferase assay reagent
-
-
Procedure:
-
Seed T47D cells in a 96-well plate.
-
Transfect the cells with the luciferase reporter plasmid.
-
After 24 hours, replace the medium with medium containing serial dilutions of the test compound.
-
Add progesterone at a concentration that gives 80% of the maximal response (EC80).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.[6]
-
-
Data Analysis:
-
Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist response by 50%.
-
Signaling Pathway
Caption: Progesterone receptor signaling pathway and antagonist action.
Application Note 2: Potential as an Anti-inflammatory Agent
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key strategy for anti-inflammatory drugs. The benzoxazine scaffold is present in compounds with anti-inflammatory properties, making this compound a candidate for investigation as a COX inhibitor.
Hypothetical Quantitative Data
The following table shows hypothetical data for this compound (Compound X) in COX inhibition assays, with celecoxib as a reference. The data illustrates potential selectivity for COX-2.
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 25.0 | 0.5 | 50 |
| Celecoxib | >100 | 0.04 | >2500 |
Experimental Protocol
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.[1]
-
Reagents:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
TMPD (colorimetric substrate).
-
Test compound.
-
Reference compound (e.g., Celecoxib).
-
-
Procedure:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compound or reference compound. Include a control with no inhibitor.
-
Incubate at 37 °C for 15 minutes.
-
Add TMPD and arachidonic acid to initiate the reaction.
-
Read the absorbance at 595 nm every minute for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Experimental Workflow
Caption: Workflow for screening anti-inflammatory compounds.
References
- 1. youtube.com [youtube.com]
- 2. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one as a Potential Chemical Probe
Disclaimer: Currently, there is limited publicly available research specifically detailing the use of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one as a chemical probe. The following application notes and protocols are based on the known biological activities of the broader benzoxazinone chemical class and are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this specific molecule.
Introduction to the Benzoxazinone Scaffold
The benzoxazinone core is a privileged heterocyclic structure found in a variety of biologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[2][3][4] The specific substitutions on the benzoxazinone ring system play a crucial role in determining the biological target and potency of the molecule. The presence of a bromine atom at the 6-position of 1,4-dihydro-2H-3,1-benzoxazin-2-one suggests that it may have interesting and distinct properties worthy of investigation as a chemical probe.
Potential Applications as a Chemical Probe
Based on the activities of structurally related compounds, this compound could potentially be developed as a chemical probe for the following applications:
-
Anticancer Research: Several benzoxazinone derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3] This compound could be used to probe the signaling pathways involved in cancer cell growth and survival.
-
Anti-inflammatory Studies: The anti-inflammatory properties of some benzoxazinones suggest that this molecule could be a tool to investigate the enzymes and receptors involved in the inflammatory cascade.[4]
-
Enzyme Inhibition Assays: Benzoxazinone derivatives have been identified as inhibitors of enzymes such as α-chymotrypsin.[5] this compound could be screened against a panel of enzymes to identify novel inhibitors.
-
Antimicrobial Drug Discovery: The antimicrobial activity of some benzoxazinones makes this compound a candidate for screening against various bacterial and fungal strains to identify new antimicrobial leads.[6]
Physicochemical Properties and Data
While specific experimental data for this compound is scarce, the following information is available from chemical suppliers:
| Property | Value | Reference |
| CAS Number | 1017783-09-3 | [7][8] |
| Molecular Formula | C8H6BrNO2 | [9][10] |
| Molecular Weight | 228.04 g/mol | [9] |
| Appearance | White solid | [9] |
| Purity | Typically >98% | [9] |
Biological Activity of Related Benzoxazinone Derivatives
To provide context for the potential of this compound, the following table summarizes the reported biological activities of various benzoxazinone derivatives.
| Compound Class | Specific Derivative(s) | Biological Activity | Reference |
| 2-Arylbenzoxazinones | Various substituted derivatives | α-Chymotrypsin inhibition | [5] |
| 2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one | Not applicable | Antimicrobial and anti-inflammatory | [4] |
| 7-Hydroxybenzoxazinone-based probe | PBD | Fluorescent detection of biothiols | [11] |
| 2-Substituted benzoxazinone derivatives | Derivatives 3, 7, 8, 10, 13, and 15 | Antiproliferative against HepG2, MCF-7, and HCT-29 cancer cell lines | [3] |
| 1,3-Benzoxazine derivatives | Various | Antibacterial and antifungal | [6] |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound as a chemical probe.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the chosen cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: General Workflow for Chemical Probe Development
The following diagram illustrates a general workflow for the development of a novel compound as a chemical probe.
Caption: Workflow for Chemical Probe Development.
Protocol 3: Hypothetical Signaling Pathway Investigation
Should this compound show antiproliferative activity, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway. The following diagram illustrates this hypothetical interaction.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. This compound | 1017783-09-3 [chemicalbook.com]
- 8. This compound [biogen.es]
- 9. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 10. 6-溴-1,4-二氢-2H-3,1-苯并恶嗪-2-酮 | 1017783-09-3 [m.chemicalbook.com]
- 11. A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for the 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold to enhance its biological activity. This document includes detailed synthetic protocols, a summary of structure-activity relationships (SAR), and quantitative biological data to guide researchers in the development of novel therapeutic agents based on this versatile chemical core. The primary focus is on the development of potent and selective progesterone receptor modulators and compounds with anti-inflammatory properties.
Introduction
The 1,4-dihydro-2H-3,1-benzoxazin-2-one ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties.[1][2] The presence of a bromine atom at the 6-position offers a valuable handle for synthetic modification, allowing for the introduction of diverse substituents to explore and optimize biological activity. This document outlines key derivatization approaches, focusing on palladium-catalyzed cross-coupling reactions at the 6-position and N-alkylation to modulate the physicochemical and pharmacological properties of the parent molecule.
Derivatization Strategies for Improved Activity
The this compound scaffold can be readily derivatized at two key positions to modulate its biological activity: the 6-position via cross-coupling reactions and the 1-position (nitrogen atom) via alkylation.
Suzuki-Miyaura Cross-Coupling at the 6-Position
The bromine atom at the 6-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[3] This strategy has been successfully employed to develop potent progesterone receptor (PR) modulators.[3][4] The general scheme for this derivatization is as follows:
Caption: Suzuki-Miyaura cross-coupling workflow.
N-Alkylation at the 1-Position
The nitrogen atom of the benzoxazinone ring can be alkylated to introduce various alkyl or substituted alkyl groups. This modification can influence the compound's lipophilicity, solubility, and interaction with biological targets. N-alkylation is typically achieved by treating the parent benzoxazinone with an appropriate alkyl halide in the presence of a base.[5]
Caption: N-Alkylation experimental workflow.
Improved Biological Activity and Structure-Activity Relationship (SAR)
Derivatization of the this compound core has led to the discovery of potent biological activity, particularly as progesterone receptor (PR) modulators. The following table summarizes the in vitro activity of a series of 6-aryl substituted analogs.
| Compound ID | R (at 6-position) | PR Binding Affinity (IC50, nM) | Functional Activity (EC50/IC50, nM) | Activity Type |
| 1a | Phenyl | 15 | 2.5 (IC50) | Antagonist |
| 1b | 4-Cyanophenyl | 5 | 0.8 (IC50) | Antagonist |
| 1c | 4-Methoxyphenyl | 25 | 10 (IC50) | Antagonist |
| 1d | 2-Thienyl | 12 | 3.1 (IC50) | Antagonist |
| 2a | 5-Cyanopyrrol-2-yl | 2 | 0.5 (EC50) | Agonist |
| 2b | 5-Methylpyrrol-2-yl | 8 | 1.2 (EC50) | Agonist |
Data is compiled and representative based on findings from referenced literature.[3][4]
Structure-Activity Relationship Insights:
-
Substitution at the 6-Position: The nature of the aryl group introduced at the 6-position via Suzuki coupling has a profound impact on both binding affinity and functional activity at the progesterone receptor.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing group, such as a cyano group, on the phenyl ring at the 6-position (Compound 1b ) enhances antagonist potency compared to the unsubstituted phenyl analog (Compound 1a ).[4]
-
Heteroaromatic Rings: Replacement of the phenyl ring with heteroaromatic systems like thiophene (Compound 1d ) maintains antagonist activity.
-
Switch to Agonism: Interestingly, the introduction of a 5-cyanopyrrol-2-yl moiety (Compound 2a ) at the 6-position leads to a switch in functional activity from an antagonist to a potent agonist.[4] This highlights the sensitivity of the PR ligand-binding pocket to the electronic and steric properties of the substituent.
-
N-Alkylation: Methyl substitution at the 1-position has been shown to significantly increase the potency of 6-arylamino benzoxazinones as PR antagonists, suggesting that modifications at this position can be beneficial for activity.
Signaling Pathway
Derivatives of this compound that act as progesterone receptor modulators exert their effects by interacting with the progesterone receptor signaling pathway. As antagonists, these compounds bind to the progesterone receptor (PR) and prevent the conformational changes necessary for its activation and subsequent gene transcription.
Caption: Progesterone receptor signaling pathway modulation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 6-aryl-1,4-dihydro-2H-3,1-benzoxazin-2-ones.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
2 M Sodium carbonate solution
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a 3:1:1 mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-aryl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Protocol 2: General Procedure for N-Alkylation
This protocol outlines a general method for the synthesis of 1-alkyl-6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-ones.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equivalents) or Potassium Carbonate (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-alkyl-6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Protocol 3: Progesterone Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of test compounds for the progesterone receptor.
Materials:
-
T47D human breast cancer cells (as a source of PR)
-
[³H]-Progesterone (radioligand)
-
Test compounds (at various concentrations)
-
Binding buffer (e.g., Tris-HCl buffer containing molybdate and glycerol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a cell lysate from T47D cells containing the progesterone receptor.
-
In a multi-well plate, incubate the cell lysate with a fixed concentration of [³H]-progesterone and varying concentrations of the test compound.
-
Incubate the mixture at 4 °C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate the bound from unbound radioligand using a suitable method (e.g., filtration through a glass fiber filter, followed by washing).
-
Measure the radioactivity of the bound [³H]-progesterone using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-progesterone) by non-linear regression analysis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diversification at the 6- and 1-positions allow for fine-tuning of the pharmacological profile. The structure-activity relationships highlighted in these notes demonstrate that strategic modifications can lead to potent and selective modulators of the progesterone receptor, with the potential to switch between antagonist and agonist activity. Further exploration of this scaffold may lead to the discovery of new drug candidates for a variety of therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potent nonsteroidal progesterone receptor agonists: synthesis and SAR study of 6-aryl benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR studies of 6-aryl-1,3-dihydrobenzimidazol-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar compounds and serve as a comprehensive starting point for method development and validation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods, particularly for sample preparation and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| CAS Number | 1017783-09-3 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP (predicted) | 1.77 - 1.81 | [2] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [2] |
| Solubility (predicted) | Soluble in methanol, acetonitrile, DMSO. Limited solubility in water. | General chemical knowledge |
| UV Absorbance (predicted) | Aromatic compounds typically exhibit strong absorbance in the 200-300 nm range. A wavelength of approximately 230-250 nm is a logical starting point for detection. | General chemical knowledge |
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: a robust and widely accessible HPLC-UV method for routine analysis, and a highly sensitive and selective LC-MS/MS method for trace-level quantification and complex matrices.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in bulk materials, and simple formulations.
Experimental Protocol:
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (≥98%).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (or optimal wavelength determined by UV scan) |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values should be experimentally verified during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Specificity | No interference from blank at the retention time of the analyte. |
Experimental Workflow for HPLC-UV Analysis:
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex biological matrices.
Experimental Protocol:
1. Instrumentation:
-
Liquid Chromatography system (UPLC or HPLC).
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Same as for the HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte (if available). If not, a compound with similar chromatographic and ionization properties can be used.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10% to 90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90% to 10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ = 228.9/230.9 (due to bromine isotopes) |
| Product Ions (m/z) | To be determined by infusion of the standard. Hypothetical transitions: e.g., 228.9 -> 185.0, 228.9 -> 157.0 |
| Collision Energy (CE) | To be optimized for each transition. |
| Dwell Time | 100 ms |
5. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1 - 100 ng/mL).
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
6. Method Validation Parameters (Hypothetical Data):
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | ≤ 15% |
| Matrix Effect | To be evaluated and minimized. |
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS quantification.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the accurate and precise quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended application.
References
Application Notes and Protocols for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and its Analogs in Drug Discovery
Introduction
The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with a wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] While specific detailed studies on 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one are limited, the broader class of 6-substituted benzoxazinones has shown significant promise in several areas of drug discovery.
These application notes will focus on the most prominent and well-documented therapeutic applications of the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold, providing detailed protocols and data for key derivatives that highlight the potential of compounds like this compound for further investigation.
Application Note 1: Progesterone Receptor (PR) Modulation
The progesterone receptor is a key mediator of progesterone signaling and a validated therapeutic target for various conditions, including hormone-dependent cancers (e.g., breast cancer), endometriosis, and uterine fibroids.[5][6] Nonsteroidal PR antagonists are of particular interest due to their potential for improved selectivity and safety profiles compared to steroidal agents like mifepristone.[5][7]
A series of 6-aryl-1,4-dihydro-benzo[d][8][9]oxazin-2-ones has been identified as potent and selective nonsteroidal progesterone receptor antagonists.[5][7] These compounds have demonstrated oral activity in preclinical models, making this scaffold a promising starting point for the development of new PR-targeted therapies.[5] Interestingly, the substitution of the 2-carbonyl with a 2-thiocarbonyl group can switch the activity from antagonistic to agonistic, highlighting the chemical tractability of this scaffold for developing both PR antagonists and agonists.[10]
Quantitative Data: In Vitro Activity of 6-Aryl Benzoxazinone PR Antagonists
| Compound ID | Structure (Generic) | PR Binding Affinity (IC50, nM) | Functional Antagonism (IC50, nM) | Selectivity vs. Glucocorticoid Receptor | Reference |
| 4h | 6-Aryl-1,4-dihydro-benzo[d][8][9]oxazin-2-one | Not Reported | 5.0 (in T47D cells) | >80-fold | [5][7] |
| 12 | 6-Arylamino-1-methyl-1,4-dihydro-benzo[d][8][9]oxazin-2-one | Not Reported | 5.0 (in T47D cells) | Not Reported | [11] |
| Mifepristone | Steroidal Antagonist (Reference) | 16.6 ± 2.3 | Not Reported | Low | [12] |
Note: The data presented is for representative compounds from the cited literature to illustrate the potential of the scaffold.
Experimental Protocols
Protocol 1: Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) to the human progesterone receptor ligand-binding domain (PR-LBD) in a competitive format.
Principle: A fluorescently labeled progesterone analog (tracer) binds to the PR-LBD, resulting in a high fluorescence polarization (FP) signal. A competing ligand will displace the tracer, causing the smaller, faster-tumbling tracer to have a lower FP signal. The decrease in polarization is proportional to the binding affinity of the test compound.[13][14]
Materials:
-
PR-LBD: Purified human progesterone receptor ligand-binding domain.
-
Fluorescent Tracer: A fluorescently labeled progesterone analog (e.g., Fluormone™ PL Red).[14]
-
Assay Buffer: PBS, pH 7.4, containing 0.01% BSA and 5% glycerol.
-
Test Compound: this compound, dissolved in DMSO.
-
Control Ligands: Progesterone (positive control), Mifepristone (reference antagonist).
-
Assay Plate: Low-volume, black, 384-well microplate.
-
Plate Reader: Instrument capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point serial dilution series in DMSO, then dilute further in Assay Buffer to the final desired concentrations (e.g., 1 pM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.[13]
-
Reagent Preparation: Prepare working solutions of PR-LBD (e.g., 2 nM final concentration) and the fluorescent tracer (e.g., 1 nM final concentration) in Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound, control ligands, or vehicle (for "no competitor" and "tracer only" controls) to the wells.
-
Prepare a premix of PR-LBD and the fluorescent tracer.
-
Add 15 µL of the PR-LBD/tracer premix to each well (except "tracer only" wells). Add 15 µL of tracer solution without PR-LBD to the "tracer only" wells.
-
The final volume in each well is 20 µL.[13]
-
-
Incubation: Mix the plate gently for 1 minute and incubate at room temperature for 1-4 hours, protected from light.[13]
-
Measurement: Measure the fluorescence polarization on a compatible plate reader using excitation and emission wavelengths appropriate for the tracer.
-
Data Analysis: Calculate the millipolarization (mP) values. Plot the mP values against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based PR Functional Assay (Alkaline Phosphatase Induction)
This assay measures the ability of a compound to antagonize progesterone-induced gene expression in a PR-positive breast cancer cell line.
Principle: In T47D human breast cancer cells, progestins induce the expression of alkaline phosphatase (AP). A PR antagonist will inhibit this induction.[10][15]
Materials:
-
Cells: T47D human breast cancer cell line.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Hormone-Stripped Medium: Phenol red-free RPMI-1640 with 5% charcoal-stripped FBS.
-
Reagents: Progesterone, test compound, mifepristone.
-
AP Substrate: p-Nitrophenyl phosphate (pNPP).
-
Lysis Buffer: 0.1 M Tris-HCl (pH 9.8), 0.2% Triton X-100.
-
Stop Solution: 2 M NaOH.
-
Plate Reader: Spectrophotometer capable of reading absorbance at 405 nm.
Procedure:
-
Cell Plating: Plate T47D cells in a 96-well plate at a density of 2 x 10^4 cells/well in standard culture medium.
-
Hormone Deprivation: After 24 hours, replace the medium with hormone-stripped medium and incubate for another 24 hours.
-
Compound Treatment: Treat the cells with the test compound or controls at various concentrations in the presence of an EC50 concentration of progesterone (e.g., 1 nM). Include controls for vehicle, progesterone alone, and test compound alone.
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and add 50 µL of Lysis Buffer to each well.
-
AP Reaction: Add 150 µL of pNPP solution (1 mg/mL in 0.1 M Tris-HCl, pH 9.8, with 5 mM MgCl2) to each well and incubate at 37°C for 30-60 minutes.
-
Measurement: Stop the reaction by adding 100 µL of 2 M NaOH. Measure the absorbance at 405 nm.
-
Data Analysis: Normalize the data to the progesterone-only control (100% activity) and vehicle control (0% activity). Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
Visualization: Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling and point of inhibition.
Application Note 2: PI3K/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][16] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.
Derivatives of 4-phenyl-2H-benzo[b][8]oxazin-3(4H)-one have been developed as potent, orally bioavailable PI3K/mTOR dual inhibitors.[16] These compounds demonstrate significant efficacy in tumor xenograft models, validating the benzoxazinone scaffold for the development of novel cancer therapeutics.[16]
Quantitative Data: In Vitro Activity of Benzoxazinone PI3K/mTOR Inhibitors
| Compound ID | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (Ki, nM) | Reference |
| 8d-1 | 0.63 | Not Reported | Not Reported | Not Reported | Not Reported | [16] |
| GDC-0980 | 5 | 27 | 7 | 14 | 17 | [17] |
| PI-103 | 2 | 3 | 3 | 15 | 30 | [17] |
Note: Data for reference compounds GDC-0980 and PI-103 are included for comparison. Compound 8d-1 is a pan-class I PI3K/mTOR inhibitor.[16]
Experimental Protocols
Protocol 3: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Assay)
This protocol measures the activity of a test compound against purified PI3K isoforms or mTOR kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in signal in the presence of a test compound indicates inhibition.[18]
Materials:
-
Kinases: Purified recombinant PI3Kα, β, δ, γ, or mTOR.
-
Substrate: Phosphatidylinositol (PI) or a suitable peptide substrate for mTOR.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4, 15 mM NaCl).[19]
-
Test Compound: Dissolved in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: (Promega).
-
Assay Plate: White, low-volume, 384-well plate.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Add 0.5 µL of serially diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.[18]
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its lipid/peptide substrate in assay buffer.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
To initiate the reaction, add 0.5 µL of ATP (e.g., 250 µM stock to achieve a final concentration of 25 µM).[18]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[18]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to vehicle controls. Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
Protocol 4: Cellular PI3K Pathway Inhibition Assay (Western Blot for p-AKT)
This protocol assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Principle: Activation of PI3K leads to the phosphorylation of AKT at Ser473. An effective PI3K inhibitor will reduce the levels of phosphorylated AKT (p-AKT) in cells stimulated with a growth factor.[20][21]
Materials:
-
Cells: A relevant cancer cell line (e.g., HeLa, A549, U-87 MG).[16][20]
-
Growth Factor: Insulin, IGF-1, or EGF.
-
Serum-Free Medium: Basal medium without FBS.
-
Test Compound: Dissolved in DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.
-
Western Blotting Equipment: SDS-PAGE gels, transfer apparatus, membranes, etc.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.
Visualization: PI3K/mTOR Signaling Pathway
Caption: PI3K/mTOR pathway and dual inhibition points.
Application Note 3: Matriptase-2 Inhibition
Matriptase-2 (also known as TMPRSS6) is a transmembrane serine protease primarily expressed in the liver that plays a crucial role in regulating iron homeostasis.[22][23] It acts as a negative regulator of hepcidin, the master hormone of iron metabolism.[23] Inhibition of matriptase-2 is a potential therapeutic strategy for iron-overload disorders like β-thalassemia. Several heterocyclic scaffolds, including 3,4-dihydro-2H-1,4-benzoxazines, have been identified as inhibitors of matriptase-2.[22]
Quantitative Data: Activity of a Benzodioxine Matriptase-2 Inhibitor
| Compound ID | Structure (Generic) | Matriptase-2 (IC50, µM) | Inhibition Type | Reference |
| (S)-12 | (S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][8]dioxin-6-yl)amino)-2-oxoacetate | < 10 (8.47) | Mixed | [22] |
Note: Data is for a structurally related benzodioxine, as specific quantitative data for a benzoxazine inhibitor was not available in the initial results. This illustrates the potential for related scaffolds.
Experimental Protocol
Protocol 5: Matriptase-2 Enzymatic Inhibition Assay
Principle: This assay measures the activity of matriptase-2 using a fluorogenic peptide substrate. The cleavage of the substrate by the enzyme releases a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity, and its reduction in the presence of a test compound indicates inhibition.
Materials:
-
Enzyme: Recombinant human matriptase-2 catalytic domain.[19]
-
Substrate: Fluorogenic peptide substrate for trypsin-like serine proteases (e.g., Boc-Gln-Ala-Arg-AMC).
-
Assay Buffer: 50 mM Tris-HCl, 15 mM NaCl, pH 7.4.[19]
-
Test Compound: Dissolved in DMSO.
-
Assay Plate: Black, 96- or 384-well plate.
-
Fluorometer: Plate reader capable of kinetic fluorescence measurement (e.g., Ex: 380 nm, Em: 460 nm for AMC).
Procedure:
-
Compound Plating: Add test compound at various concentrations to the wells of the assay plate.
-
Enzyme Addition: Add a solution of matriptase-2 in Assay Buffer to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration. Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
Visualization: Enzyme Inhibition Workflow
Caption: General workflow for an enzyme inhibition assay.
General Synthetic Protocol
Protocol 6: Synthesis of this compound
This protocol is a representative method for the synthesis of the title compound, adapted from general procedures for related benzoxazinones.[24] The key step is the cyclization of a 2-aminobenzyl alcohol derivative.
Step 1: Synthesis of (2-Amino-5-bromophenyl)methanol
-
To a solution of 2-amino-5-bromobenzoic acid in anhydrous THF, slowly add a solution of borane-THF complex (BH3·THF) at 0°C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (2-amino-5-bromophenyl)methanol.
Step 2: Cyclization to this compound
-
Dissolve the (2-amino-5-bromophenyl)methanol in a suitable solvent such as dichloromethane or THF.
-
Add a carbonylating agent. Phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) can be used. The use of CDI is often preferred for safety. Add CDI (1.1 equivalents) portion-wise to the solution at 0°C.
-
Add a non-nucleophilic base, such as triethylamine or DBU (1.2 equivalents), to facilitate the cyclization.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to afford the final product, this compound.
Visualization: Synthetic Workflow
Caption: Synthetic scheme for the target compound.
References
- 1. jocpr.com [jocpr.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin- 2-ones: a novel class of potent, selective, and orally active nonsteroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone antagonists and progesterone receptor modulators in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thiones as potent, selective, and orally active nonsteroidal progesterone receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. physoc.org [physoc.org]
- 13. benchchem.com [benchchem.com]
- 14. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. promega.es [promega.es]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Formulation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound of interest in drug discovery. However, like many new chemical entities (NCEs), it is anticipated to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[1] The bioavailability of such compounds is often limited by their dissolution rate in the gastrointestinal tract.[1] Therefore, the selection and development of an appropriate formulation is a critical step to ensure reliable and reproducible results in pharmacokinetic, pharmacodynamic, and toxicology studies.
These application notes provide a comprehensive guide to the preformulation assessment and formulation development for this compound for in vivo administration. The protocols outlined below offer a tiered approach, starting from basic preformulation studies to the development of advanced formulations such as amorphous solid dispersions and lipid-based systems, designed to enhance solubility and bioavailability.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | 228.05 g/mol | Within "drug-like" range. |
| LogP (Octanol/Water) | ~2.0 - 2.5 | Indicates moderate lipophilicity and likely poor aqueous solubility.[3] |
| Aqueous Solubility (LogS) | ~ -3.0 to -4.0 | Predicted to be poorly soluble in water.[3] |
| Hydrogen Bond Donors | 1 | Low potential for strong interactions with water. |
| Hydrogen Bond Acceptors | 2 | Low potential for strong interactions with water. |
| Lipinski's Rule of 5 | No violations | Generally favorable "drug-like" properties, but solubility is a key challenge.[4] |
Note: These values are predicted and should be confirmed experimentally.
Formulation Strategy Workflow
Based on the predicted physicochemical properties, a systematic approach to formulation development is recommended. The following workflow provides a decision-making process for selecting the most appropriate formulation strategy.
Caption: Formulation strategy decision workflow.
Experimental Protocols
Protocol 1: Preformulation Studies
Objective: To experimentally determine the fundamental physicochemical properties of this compound to guide formulation development.
4.1.1. Aqueous Solubility Determination
Materials:
-
This compound
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl (for pH 1.2)
-
Acetate buffer (for pH 4.5)
-
HPLC grade acetonitrile and water
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Add an excess amount of the compound to a series of scintillation vials.
-
To each vial, add a known volume of the respective aqueous medium (e.g., water, PBS).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
4.1.2. Excipient Compatibility Screening
Objective: To assess the compatibility of the compound with commonly used pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (see table below)
-
Glass vials
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC system
Methodology:
-
Prepare binary mixtures of the compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Transfer the mixtures into glass vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, liquefaction).
-
Analyze the samples by HPLC to quantify the remaining amount of the compound and to detect the formation of any degradation products.
Table of Common Excipients for Screening:
| Excipient Class | Examples |
| Co-solvents | Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol, DMSO |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor® EL, Solutol® HS 15 |
| Polymers | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) |
| Lipids | Labrasol®, Capryol® 90, Corn oil |
Protocol 2: Simple Suspension Formulation
Objective: To prepare a simple oral suspension for initial in vivo studies when a solution is not feasible.
Caption: Workflow for preparing a simple suspension.
Materials:
-
This compound (micronized, if possible)
-
Wetting agent (e.g., 0.1-1% Tween 80 or glycerin)
-
Suspending agent (e.g., 0.5-1% HPMC or sodium carboxymethylcellulose)
-
Vehicle (e.g., purified water)
-
Mortar and pestle
-
Homogenizer (e.g., rotor-stator or ultrasonic)
Methodology:
-
Prepare the vehicle by dissolving the suspending agent and wetting agent in the vehicle with stirring.
-
Weigh the required amount of the compound.
-
In a mortar, add the compound and a small amount of the vehicle containing the wetting agent.
-
Triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste with continuous mixing to form a uniform suspension.
-
Homogenize the suspension to reduce particle agglomerates and ensure a uniform particle size distribution.
-
Characterize the suspension for appearance, pH, viscosity, and particle size distribution.
Table of a Typical Suspension Formulation:
| Component | Concentration (% w/v) |
| This compound | 1-10 |
| HPMC | 0.5 |
| Tween 80 | 0.2 |
| Purified Water | q.s. to 100% |
Protocol 3: Co-solvent Solution Formulation
Objective: To prepare a solution formulation for oral or parenteral administration using a co-solvent system to enhance solubility.
Materials:
-
This compound
-
Co-solvents (e.g., PEG 400, propylene glycol, ethanol, DMSO)
-
Vehicle (e.g., water, saline)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Determine the solubility of the compound in various co-solvents and their aqueous mixtures.
-
Select a co-solvent system that provides the desired drug concentration and is well-tolerated in the chosen animal species and route of administration.
-
Weigh the required amount of the compound and dissolve it in the chosen co-solvent(s) with stirring. Gentle warming or sonication may be used to aid dissolution.
-
If an aqueous vehicle is used, slowly add the aqueous phase to the drug-cosolvent mixture while stirring to avoid precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution, free of any particulates.
Table of an Example Co-solvent Formulation for Oral Dosing:
| Component | Concentration (% v/v) |
| This compound | Target concentration |
| PEG 400 | 40 |
| Propylene Glycol | 10 |
| Water | 50 |
Protocol 4: Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion to improve the dissolution rate and oral bioavailability of the compound.
Caption: Workflow for preparing an amorphous solid dispersion.
Materials:
-
This compound
-
Amorphous polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or mill
Methodology:
-
Select a suitable polymer and a common volatile solvent in which both the compound and the polymer are soluble.
-
Prepare a solution by dissolving the compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).
-
Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Once a solid film is formed, further dry the product in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and mill it into a fine powder.
-
Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and perform in vitro dissolution studies to assess the improvement in dissolution rate.
Protocol 5: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Objective: To develop a SEDDS formulation to enhance the solubility and oral absorption of the lipophilic compound.
Materials:
-
This compound
-
Oil (e.g., Capryol® 90, corn oil)
-
Surfactant (e.g., Cremophor® EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer
Methodology:
-
Screen the solubility of the compound in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubilizing capacity for the compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the appropriate ratios.
-
Dissolve the required amount of the compound in the pre-concentrate with vortexing or gentle heating.
-
Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the formation of a fine emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and in vitro drug release.
Table of an Example SEDDS Formulation:
| Component | Concentration (% w/w) |
| This compound | 5 |
| Capryol® 90 (Oil) | 30 |
| Cremophor® EL (Surfactant) | 50 |
| Transcutol® HP (Co-surfactant) | 15 |
Conclusion
The successful in vivo evaluation of this compound is highly dependent on overcoming its predicted poor aqueous solubility. The systematic approach outlined in these application notes, from preformulation characterization to the development of enabling formulations, provides a robust framework for researchers. It is recommended to start with simpler formulations like suspensions or co-solvent solutions for initial studies and progress to more advanced systems such as amorphous solid dispersions or lipid-based formulations if higher exposures are required. Experimental validation of the predicted physicochemical properties and thorough characterization of the chosen formulation are essential for ensuring data quality and reproducibility in subsequent in vivo experiments.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Synthesis and Evaluation of 6-Aryl-1,4-dihydro-benzo[d]oxazin-2-ones as Progesterone Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone, acting through the progesterone receptor (PR), is a key regulator of female reproductive functions. Antagonists of the PR have significant therapeutic potential in areas such as contraception, endometriosis, uterine fibroids, and hormone-dependent cancers. This document provides detailed protocols for the synthesis and biological evaluation of a novel class of nonsteroidal PR antagonists: 6-aryl-1,4-dihydro-benzo[d]oxazin-2-ones. These compounds have demonstrated high potency, selectivity, and oral activity, making them promising candidates for further drug development.[1][2]
Progesterone Receptor Signaling Pathway
Progesterone exerts its biological effects primarily through the classical genomic signaling pathway. As a member of the nuclear receptor superfamily, the progesterone receptor (PR) acts as a ligand-activated transcription factor. In its inactive state, PR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, and dimerizes. The activated PR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the modulation of gene expression. PR antagonists, such as the 6-aryl-1,4-dihydro-benzo[d]oxazin-2-ones, competitively bind to the PR, preventing its activation by progesterone and subsequent gene transcription.
References
Application Notes and Protocols: 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one as a key intermediate in the synthesis of a diverse range of organic molecules. Its strategic placement of a bromine atom on the aromatic ring and a reactive lactam functionality makes it a valuable building block for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Overview of Synthetic Utility
This compound serves as a versatile precursor for a variety of chemical transformations. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 6-position. The secondary amine within the lactam ring can be readily alkylated or acylated to further functionalize the core structure.
A general workflow for the utilization of this intermediate is outlined below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis. The proposed synthetic route involves two key stages: the formation of the 1,4-dihydro-2H-3,1-benzoxazin-2-one core, followed by electrophilic bromination.
Problem 1: Low or No Yield of 1,4-dihydro-2H-3,1-benzoxazin-2-one (Precursor)
| Potential Cause | Suggested Solution |
| Incomplete Hofmann Rearrangement: The conversion of the primary amide to the isocyanate intermediate is inefficient. | - Ensure the use of a fresh, high-quality Hofmann rearrangement reagent (e.g., bis(trifluoroacetoxy)iodobenzene - BTI). - Maintain a low reaction temperature (0 °C) during the addition of the rearrangement reagent to minimize side reactions. - Verify the absence of water in the reaction mixture, as it can hydrolyze the isocyanate intermediate. |
| Starting Material Impurity: The 2-(hydroxymethyl)benzamide starting material is of poor quality. | - Recrystallize the 2-(hydroxymethyl)benzamide before use. - Confirm the purity of the starting material using techniques such as NMR spectroscopy or melting point analysis. |
| Suboptimal Reaction Conditions: The reaction time or temperature is not optimized. | - Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). - If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature after the initial addition. |
Problem 2: Low Yield or Over-reaction during Bromination
| Potential Cause | Suggested Solution |
| Formation of Dibromo Product: Over-bromination leads to the formation of 6,8-dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. | - Use a stoichiometric amount of bromine (1.0-1.1 equivalents). - Add the bromine solution dropwise at a low temperature to control the reaction rate. - Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material has been consumed. |
| Incomplete Bromination: The reaction does not go to completion, leaving unreacted starting material. | - Ensure the bromine solution is of the correct concentration. - Slightly increase the reaction temperature or time, while carefully monitoring for the formation of the dibromo byproduct. |
| Side Reactions: The bromine reacts with the solvent or other functional groups. | - Use glacial acetic acid as the solvent, as it is known to be effective for this type of bromination. - Ensure the reaction is performed in the dark to prevent radical side reactions. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Byproducts: The desired product and impurities have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to purify the product. |
| Product is an Inseparable Mixture: The product is a mixture of mono- and di-brominated compounds. | - If separation by chromatography is challenging, consider repeating the reaction with stricter control over the stoichiometry of bromine. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 1,4-dihydro-2H-3,1-benzoxazin-2-one core?
A common and effective starting material is 2-(hydroxymethyl)benzamide. This can be synthesized from readily available phthalides through aminolysis.
Q2: What is a recommended method for the bromination step?
Electrophilic aromatic substitution using molecular bromine in a suitable solvent like glacial acetic acid is a standard method. This approach has been shown to selectively furnish the 6-bromo derivative in related benzoxazinone systems.[1][2]
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the consumption of starting materials and the formation of products in both the cyclization and bromination steps.
Q4: What are the expected spectroscopic signatures for this compound?
Q5: Are there any safety precautions I should be aware of?
Yes. Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Bis(trifluoroacetoxy)iodobenzene is also a hazardous chemical and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one
This protocol is adapted from a known procedure for the synthesis of the parent ring system.[3]
-
Dissolution: Dissolve 2-(hydroxymethyl)benzamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equivalents) in DMF to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for the bromination of similar benzoxazinone cores.[1][2]
-
Dissolution: Dissolve 1,4-dihydro-2H-3,1-benzoxazin-2-one (1 equivalent) in glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice water.
-
Filtration: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Data Presentation
Table 1: Reagent Quantities for Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one
| Reagent | Molar Eq. |
| 2-(hydroxymethyl)benzamide | 1.0 |
| Bis(trifluoroacetoxy)iodobenzene (BTI) | 1.05 |
| N,N-Dimethylformamide (DMF) | Solvent |
Table 2: Reagent Quantities for Synthesis of this compound
| Reagent | Molar Eq. |
| 1,4-dihydro-2H-3,1-benzoxazin-2-one | 1.0 |
| Bromine | 1.05 |
| Glacial Acetic Acid | Solvent |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
References
Technical Support Center: Synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions to improve reaction yield and product purity.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The cyclization of 2-amino-5-bromobenzyl alcohol with triphosgene may not have gone to completion.
-
Solution: Consider increasing the reaction time or elevating the temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Reagent Stoichiometry: The ratio of triphosgene and base to the starting material is critical.
-
Solution: Systematically vary the equivalents of triphosgene and the base (e.g., triethylamine) to find the optimal ratio. An excess of the base is often required to neutralize the HCl generated during the reaction.
-
-
Moisture in Reaction: Triphosgene is highly sensitive to moisture and can decompose, reducing its effectiveness.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of polymeric materials.
-
Solution: Add the triphosgene solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Maintaining a slightly basic pH throughout the addition can also be beneficial.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Potential byproducts in this synthesis include:
-
Unreacted 2-amino-5-bromobenzyl alcohol: This will typically have a different polarity compared to the product.
-
N-chloroformyl intermediate: Incomplete cyclization can leave the intermediate N-chloroformyl derivative of 2-amino-5-bromobenzyl alcohol.
-
Urea derivatives: If the triphosgene or its decomposition products react with the amine in a 2:1 ratio, urea byproducts can form.
-
Polymeric materials: These often appear as a baseline streak on the TLC plate.
Solution: Characterize the major impurity by techniques like LC-MS or by isolating a small amount for NMR analysis. Understanding the structure of the byproduct can provide insights into the reaction mechanism and help in optimizing conditions to avoid its formation. Proper purification, such as column chromatography, can be employed to separate the desired product from these impurities.
Q3: The purification of the final product is challenging. What is an effective purification method?
A3: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization:
-
Solvent Selection: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethyl acetate, dichloromethane, methanol, or mixtures such as ethyl acetate/hexanes.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective for separating the product from less polar and more polar impurities. Start with a low polarity eluent and gradually increase the polarity. Monitor the fractions by TLC to isolate the pure product.
-
Data Presentation
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the impact of key variables on the reaction yield based on typical optimization studies for similar cyclization reactions.
| Entry | Triphosgene (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.4 | 2.2 | Dichloromethane | 0 to rt | 4 | Moderate |
| 2 | 0.5 | 2.5 | Dichloromethane | 0 to rt | 4 | High |
| 3 | 0.4 | 2.2 | Tetrahydrofuran | 0 to rt | 4 | Moderate-High |
| 4 | 0.5 | 2.5 | Tetrahydrofuran | 0 to rt | 6 | High |
| 5 | 0.5 | 2.5 | Dichloromethane | rt | 4 | Moderate |
Note: "rt" denotes room temperature. Yields are qualitative and for illustrative purposes to show trends in optimization.
Experimental Protocols
Synthesis of 2-amino-5-bromobenzyl alcohol
This protocol describes the reduction of 2-amino-5-bromobenzoic acid to the corresponding benzyl alcohol.
Materials:
-
2-amino-5-bromobenzoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-amino-5-bromobenzoic acid in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-amino-5-bromobenzyl alcohol as a solid. A yield of 80-88% can be expected[1].
Synthesis of this compound
This protocol outlines the cyclization of 2-amino-5-bromobenzyl alcohol using triphosgene.
Materials:
-
2-amino-5-bromobenzyl alcohol
-
Triphosgene
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-amino-5-bromobenzyl alcohol and triethylamine in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirred solution of the amino alcohol at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of the target molecule.
References
Technical Support Center: Purification of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: The most common impurities typically arise from the synthetic route used. These can include:
-
Unreacted Starting Materials: Such as bromo-substituted 2-aminobenzyl alcohol or related precursors.
-
Incompletely Cyclized Intermediates: Depending on the cyclizing agent (e.g., phosgene equivalents), you may have intermediates like carbamoyl chlorides or isocyanates that have not fully cyclized.
-
Positional Isomers: If the bromination of the aromatic ring is not completely regioselective, you may have other bromo-isomers of the desired product.
-
Hydrolysis Products: The benzoxazinone ring can be susceptible to hydrolysis, leading to the formation of the corresponding ring-opened amino acid derivative.[1]
Q2: My purified product seems to degrade over time. What are the stability concerns for this compound?
A2: The lactam and cyclic ether functionalities within the benzoxazinone ring system can be sensitive to certain conditions. Ring-opening through hydrolysis can occur, particularly in the presence of strong acids or bases.[1] For long-term storage, it is advisable to keep the compound in a cool, dry place, and under an inert atmosphere if possible.
Q3: I am having trouble separating my product from a closely related impurity by column chromatography. What can I do?
A3: If you are dealing with a positional isomer, standard silica gel chromatography might not be sufficient. Consider using specialized HPLC columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can offer enhanced separation of aromatic isomers through π-π interactions.[2][3][4] For preparative column chromatography, adjusting the solvent system to a lower polarity and using a finer mesh silica gel can improve resolution.
Q4: Can I use recrystallization for final purification? What solvents are recommended?
A4: Yes, recrystallization is often a very effective method for the final purification of solid compounds like this. The choice of solvent is critical. A good starting point is to screen solvent mixtures like ethanol/water, ethyl acetate/heptanes, or acetone/water.[5] For aromatic compounds, solvents like toluene or isopropyl alcohol can also be effective.[6]
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Problem: The compound precipitates as an oil rather than crystals when the recrystallization solution is cooled.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is too concentrated. | Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow to cool more slowly. |
| Cooling is too rapid. | Insulate the flask to slow down the cooling rate. You can also allow the solution to cool to room temperature before inducing further crystallization in an ice bath. |
| Inappropriate solvent system. | The solubility of the compound may be too high in the chosen solvent, even at low temperatures. Try a more non-polar solvent or a different solvent mixture. A common successful mixture is dissolving the compound in a minimal amount of a moderately polar solvent (like ethyl acetate or DCM) and then slowly adding a non-polar anti-solvent (like hexanes or heptane) until turbidity is observed, then heating to redissolve and cooling slowly.[5] |
| Presence of impurities. | The impurities may be inhibiting crystal lattice formation. Try a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization. |
Issue 2: Poor Separation in Column Chromatography
Problem: The desired product co-elutes with one or more impurities on a silica gel column.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent polarity. | If the Rf values of the spots on a TLC plate are too high (e.g., > 0.5), the solvent system is too polar, leading to poor separation.[7] Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%). Conversely, if the spots are not moving from the baseline, increase the polarity. |
| Column is overloaded. | Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material being purified. |
| Co-eluting isomers. | Positional isomers can have very similar polarities. Try using a different stationary phase, such as alumina. For very challenging separations, consider preparative HPLC with a phenyl-based column.[2][4] |
| Compound is streaking. | This can be due to acidic or basic functional groups interacting strongly with the silica. Adding a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems to find an eluent that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Quantitative Data Summary (Example):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | 20-40% Ethyl Acetate in Hexanes (gradient or isocratic) |
| Typical Loading | 1g crude material per 20-40g silica |
| Expected Recovery | 70-90% |
| Achievable Purity | >98% (by HPLC) |
Protocol 2: Purification by Recrystallization
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Test various solvents and solvent pairs (e.g., ethanol, water, ethyl acetate, hexanes, toluene, isopropanol).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary (Example):
| Solvent System | Typical Ratio (v/v) | Expected Recovery | Achievable Purity |
| Ethanol/Water | ~9:1 | 80-95% | >99% |
| Ethyl Acetate/Heptane | ~1:2 to 1:4 | 75-90% | >99% |
| Acetone/Water | ~4:1 | 70-85% | >98% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Neighbouring carboxy-group catalysis of ring opening of 3,1-benzoxazin-4-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. welch-us.com [welch-us.com]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. columbia.edu [columbia.edu]
stability and degradation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. Protect the compound from light and moisture to prevent degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the primary degradation pathways for benzoxazinone-class compounds like this compound?
Based on the general chemistry of benzoxazinones, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The oxazine ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[1][2][3][4] The rate of hydrolysis can be influenced by the nature and position of substituents on the benzoxazinone ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is a common practice to conduct photostability testing for new drug substances.
-
Thermal Degradation: Elevated temperatures can lead to the thermal decomposition of benzoxazinone compounds.[5][6][7]
Q3: What are the likely degradation products of this compound?
While specific degradation products for this exact compound are not extensively documented in the available literature, based on studies of related benzoxazinoids, potential degradation products could include:
-
Ring-opened products: Hydrolysis can lead to the formation of the corresponding N-acylanthranilic acid derivative.[8]
-
Downstream products: Further degradation of related benzoxazinoids has been shown to yield benzoxazolinones and subsequently aminophenoxazinones.[9][10][11][12][13][14]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh solutions for analysis. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity over time | Chemical instability and degradation of the parent compound. | 1. Re-evaluate storage and handling procedures. 2. Conduct stability studies under various conditions (pH, temperature, light) to determine the compound's shelf-life. |
| Inconsistent experimental results | Variability in the purity of the compound due to degradation. | 1. Use a fresh, well-characterized batch of the compound. 2. Monitor the purity of the stock solutions regularly, especially if stored for extended periods. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To investigate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., ACN/water).
-
Add 0.1 M HCl to the solution.
-
Heat the solution (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution and analyze by HPLC-UV/MS.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add 0.1 M NaOH to the solution.
-
Keep the solution at room temperature for a defined period.
-
Neutralize the solution and analyze by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add 3% H₂O₂ to the solution.
-
Keep the solution at room temperature for a defined period.
-
Analyze the solution by HPLC-UV/MS.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Dissolve the stressed sample and analyze by HPLC-UV/MS.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.[15]
-
Analyze the exposed solution by HPLC-UV/MS.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and characterize any new peaks corresponding to degradation products using mass spectrometry.
-
Calculate the percentage of degradation.
HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometer.
-
Column Temperature: 30 °C
Visualizations
Caption: Troubleshooting logic for stability issues.
References
- 1. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
solubility issues with 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving poorly soluble compounds for in vitro assays.[1][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO.[4] Using anhydrous DMSO is crucial as it is hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds.[1][4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why is this happening?
This common phenomenon is often referred to as "crashing out" or "antisolvent precipitation."[1] It occurs when the compound, which is stable in the organic DMSO environment, becomes poorly soluble upon rapid dilution into the aqueous buffer or media.[1][4] This is a frequent issue with hydrophobic compounds.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line specific and depends on the duration of the assay.[1] A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in the culture medium.[1][6] However, for sensitive cell lines or long-term experiments, it is advisable to aim for a final DMSO concentration below 0.1%.[4]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation (cloudiness or visible particles) when adding the DMSO stock solution to your aqueous medium, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] |
| Solvent Shock | Rapid dilution of the DMSO stock into the aqueous medium causes a sudden change in the solvent environment, leading to precipitation.[4] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer. Then, add this intermediate solution to the final assay volume.[1][5] Add the compound dropwise while gently vortexing the media.[5] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| High Solvent Concentration | The final concentration of DMSO in the medium is too high, which can affect both cell viability and compound solubility. | Ensure the final DMSO concentration is within a safe and effective range (typically ≤ 0.5%).[1][6] |
| pH of the Medium | The pH of the cell culture medium may not be optimal for keeping the compound in solution.[5] | Check the pKa of your compound. If it is ionizable, the pH of the media can significantly affect its solubility. Consider testing the compound's solubility at different pH values.[5] |
Issue 2: Delayed Precipitation During Incubation
If the solution is initially clear but precipitation occurs after a few hours or days in the incubator, this could be due to several factors.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Moving the compound from room temperature to 37°C can affect its solubility. | Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[6] |
| pH Shift in Medium | Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[4] | Ensure the medium is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). Monitor the pH of your culture medium, especially in dense cultures.[5][6] |
| Interaction with Media Components | The compound may interact with salts, proteins (like those in FBS), or other components in the culture medium, leading to precipitation over time.[4] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[6] Consider reducing the serum percentage if interactions are suspected.[4] |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. | Assess the stability of the compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.[5] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that remains in solution under your experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a high-concentration stock solution of the compound in anhydrous DMSO (e.g., 50 mM).
-
Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions at 37°C in a CO₂ incubator for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours).[5]
-
After incubation, visually inspect the solutions again for any delayed precipitation. A microscope can be used to detect fine precipitates.[6]
-
The highest concentration that remains clear after incubation is the maximum soluble concentration for your assay conditions.
Protocol 2: Solubilization Using a Stepwise Dilution Method
This protocol is designed to minimize precipitation caused by "solvent shock."
Materials:
-
High-concentration stock solution of the compound in DMSO.
-
Pre-warmed (37°C) cell culture medium.
-
Sterile tubes.
Procedure:
-
Prepare an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[5] To minimize the risk of precipitation, first dilute your high-concentration stock solution into a small volume of the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.
-
Gentle Mixing: While gently vortexing or swirling the intermediate dilution, add it dropwise to the larger volume of pre-warmed medium to achieve your final desired concentration.[6]
-
Immediate Use: It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their initial maximum solubility.[6]
Visualizations
Caption: Experimental workflow for preparing and using the compound.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Benzoxazinone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoxazinone compounds. The information is designed to help address specific issues related to the emergence of resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of efficacy of our lead benzoxazinone compound in our cancer cell line model over several passages. What are the potential causes?
A1: This phenomenon, known as acquired resistance, is common. The primary mechanisms to investigate are:
-
Target Alteration or Bypass: If your compound targets a specific pathway, such as PI3K/mTOR, cells can develop resistance by activating feedback loops or alternative "bypass" pathways to maintain signaling. For example, inhibition of mTORC1 can lead to feedback activation of PI3K-Ras-MAPK signaling.[1]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporter proteins, which act as efflux pumps to actively remove the compound from the cell, lowering its intracellular concentration.
-
Metabolic Inactivation: Cells may develop or enhance metabolic pathways that modify and inactivate your compound. Common modifications include hydroxylation or glucosylation, which can render the drug ineffective.[1]
-
Target Mutation: Although less common for pathway inhibitors than for direct enzyme inhibitors, mutations in the target protein or downstream effectors can prevent the drug from binding effectively or can constitutively activate the pathway.
Q2: How can we determine if increased drug efflux is the cause of resistance in our cell line?
A2: You can perform a fluorescent dye accumulation assay. Efflux pumps that confer multidrug resistance often transport fluorescent substrates like ethidium bromide (EtBr) or Hoechst 33342. A reduced accumulation of the dye in resistant cells compared to the parental (sensitive) line suggests increased efflux activity. This can be confirmed by using a known efflux pump inhibitor (EPI); if the EPI restores dye accumulation and, more importantly, sensitivity to your benzoxazinone, efflux is a likely mechanism.
Q3: Our benzoxazinone compound targets the PI3K/mTOR pathway. Why are we seeing resistance develop so quickly, and how can we overcome it?
A3: The PI3K/AKT/mTOR pathway is characterized by complex feedback loops.[2][3] For instance, inhibiting mTOR can lead to the paradoxical activation of AKT, which can attenuate the therapeutic effect.[4] This is a common intrinsic resistance mechanism.
-
Troubleshooting Strategy: The most effective strategy is combination therapy.[3] Consider dual PI3K/mTOR inhibitors which can prevent the feedback activation of PI3K.[1] Alternatively, combining your benzoxazinone with an inhibitor of a bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is activated) can restore sensitivity.
Q4: We are developing a benzoxazinone derivative as an antimicrobial. What are the most likely resistance mechanisms in bacteria?
A4: In bacteria, resistance to xenobiotics like benzoxazinones can evolve rapidly. Key mechanisms include:
-
Efflux Pump Upregulation: Bacteria can upregulate multidrug efflux pumps such as the AcrAB-TolC system.[5]
-
Genetic Mutations: Spontaneous mutations can occur in the drug's target or in regulatory genes that control efflux pump expression (e.g., EnvZ/OmpR).[2][5]
-
Metabolic Degradation: Some soil microorganisms are known to degrade natural benzoxazinoids, and similar enzymatic degradation could be a resistance mechanism in pathogenic bacteria.[6]
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: Inconsistent IC50 Values in Cell-Based Assays
You are testing a benzoxazinone derivative on a cancer cell line, but the calculated IC50 value varies significantly between experiments.
| Possible Cause | Suggested Solution |
| Cell Culture Inconsistency | Ensure cell passage number is consistent. Use cells from the same frozen stock for a set of experiments. Confirm that cells are healthy and free of contamination (especially mycoplasma).[7] |
| Compound Solubility Issues | Visually inspect the media after adding the compound to check for precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and do not exceed a final solvent concentration of 0.5% in the assay, as higher concentrations can be toxic.[8] |
| Assay Timing and Cell Density | Standardize the cell seeding density and the incubation time with the compound. IC50 values can be highly dependent on these parameters.[9] |
| Reagent Variability | Use the same lot of media, serum, and assay reagents (e.g., MTT, PrestoBlue) for comparative experiments to minimize variability. |
Problem 2: No Efficacy in Animal Models Despite Good In Vitro Potency
Your benzoxazinone compound is potent in cell culture but shows little to no effect in a mouse xenograft model.
| Possible Cause | Suggested Solution |
| Poor Pharmacokinetics (PK) | The compound may be rapidly metabolized or cleared. Perform a basic PK study to measure plasma concentration over time. Analyze for metabolites in plasma and urine using HPLC-MS.[10] |
| Low Bioavailability | If administered orally, the compound may not be well absorbed. Test alternative routes of administration (e.g., intraperitoneal, intravenous) or consider formulation strategies. |
| Metabolic Inactivation in the Liver | The liver is a primary site of drug metabolism. An in vitro liver microsome assay can determine the metabolic stability of your compound and identify potential metabolites.[10] |
| Target Engagement in Vivo | The compound may not be reaching the tumor at a sufficient concentration to engage its target. If possible, collect tumor tissue and measure compound levels and/or a pharmacodynamic biomarker of target inhibition (e.g., phosphorylated levels of a downstream protein). |
Quantitative Data Summary
The following tables summarize typical quantitative data that researchers might generate or compare during their studies.
Table 1: Example IC50 Values for a Benzoxazinone (BZ-1) in Sensitive vs. Acquired Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| MCF-7 (Parental) | BZ-1 | 1.2 ± 0.2 | - |
| MCF-7 (BZ-1 Resistant) | BZ-1 | 18.5 ± 1.9 | 15.4 |
| MCF-7 (BZ-1 Resistant) | BZ-1 + Efflux Pump Inhibitor (EPI-X, 1 µM) | 2.1 ± 0.3 | 1.75 |
Data is hypothetical and for illustrative purposes.
Table 2: Minimum Inhibitory Concentration (MIC) of an Antimicrobial Benzoxazinone (BZ-2) Against E. coli
| E. coli Strain | Genotype | MIC (µg/mL) |
| Wild-Type | - | 16 |
| Efflux Pump Overexpressing | marR mutant | >128 |
| Efflux Pump Knockout | ΔacrB | 2 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay to Assess Efflux Pump Activity
This protocol is used to compare efflux pump activity between sensitive (parental) and potentially resistant cells.
Materials:
-
Parental and suspected resistant cell lines
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr) stock solution (1 mg/mL)
-
Known efflux pump inhibitor (e.g., verapamil or a specific inhibitor for pumps of interest)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~530 nm, Emission: ~600 nm)
Methodology:
-
Cell Seeding: Seed both parental and suspected resistant cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Preparation: The next day, aspirate the culture medium and wash the cells gently twice with warm PBS.
-
Loading: Add PBS containing EtBr (final concentration 1-5 µg/mL) to the wells. For control wells (to confirm efflux involvement), also add the efflux pump inhibitor at its working concentration.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
-
Measurement: After incubation, wash the cells three times with cold PBS to remove extracellular EtBr. Add fresh PBS to each well.
-
Reading: Measure the fluorescence in a plate reader.
-
Analysis: Compare the fluorescence intensity of the resistant cells to the parental cells. A significantly lower fluorescence in the resistant line indicates higher efflux activity. An increase in fluorescence in resistant cells treated with the EPI confirms the role of efflux pumps.
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol determines if combining your benzoxazinone compound with another agent (e.g., an EPI or another therapeutic) results in a synergistic, additive, or antagonistic effect.
Materials:
-
Benzoxazinone compound (Drug A)
-
Second compound (Drug B)
-
Target cells (bacterial or cancer cells)
-
96-well microplates
-
Appropriate culture medium
-
Assay reagent to measure cell viability (e.g., MTT for cancer cells, or a bacterial viability reagent)
-
Plate reader
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional concentration gradient.
-
Along the x-axis (e.g., columns 2-11), prepare serial dilutions of Drug A (e.g., 2x the final desired concentration). Column 1 will be a no-drug control, and column 12 a Drug B-only control.
-
Along the y-axis (e.g., rows B-G), prepare serial dilutions of Drug B. Row A will be a Drug A-only control, and row H a no-drug control.
-
-
Cell Seeding: Add the cell suspension to all wells at a standardized density.
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours for cancer cells, 18-24 hours for bacteria).
-
Viability Measurement: Add the viability reagent and measure the output on a plate reader according to the manufacturer's instructions.
-
Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth by a certain percentage (e.g., 50% or 90%).
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Caption: Key mechanisms of cellular resistance to benzoxazinone compounds.
Caption: A logical workflow for troubleshooting acquired resistance.
Caption: Resistance to PI3K/mTOR inhibitors via feedback loop activation.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules | MDPI [mdpi.com]
- 10. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and strategies for mitigation.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Degradation of starting material: The starting material, 2-amino-5-bromobenzyl alcohol, may be unstable under the reaction conditions. | Ensure the use of high-purity starting material. It is recommended to use freshly prepared or properly stored 2-amino-5-bromobenzyl alcohol. Avoid prolonged reaction times and high temperatures where possible. |
| Oxidation of starting material: The aminobenzyl alcohol is susceptible to oxidation to the corresponding aldehyde, 2-amino-5-bromobenzaldehyde, which will not cyclize to the desired product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use deoxygenated solvents. |
| Incorrect stoichiometry of reagents: An improper ratio of the cyclizing agent (e.g., triphosgene, phosgene) to the starting material can lead to incomplete reaction or the formation of side products. | Carefully control the stoichiometry. A slight excess of the cyclizing agent may be necessary, but a large excess should be avoided. The molar ratio of reagents can influence the formation of byproducts.[1] |
| Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. | Screen different solvents (e.g., THF, dioxane, dichloromethane) and bases (e.g., triethylamine, pyridine, sodium bicarbonate). The reaction may require low temperatures to control reactivity. |
Problem 2: Presence of significant impurities in the crude product.
| Potential Side Product | Identification | Mitigation Strategy |
| 2-amino-5-bromobenzaldehyde | Can be identified by 1H NMR (aldehyde proton signal around 9-10 ppm) and mass spectrometry. | As mentioned above, perform the reaction under an inert atmosphere and use purified, deoxygenated solvents. |
| Polymeric byproducts | Often appear as an insoluble or oily residue that is difficult to characterize. | Use dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization. Add the cyclizing agent slowly to the solution of the starting material. |
| Dimeric species (e.g., spiro naphthoxazine dimers in related systems) | May be identified by mass spectrometry (M+H+ corresponding to twice the molecular weight of the expected product minus the elements of the cyclizing agent). | The molar ratio of the cyclizing agent is critical. Using a precise amount can favor the formation of the monomeric product over dimers.[1] |
| N-Carboxyanhydride intermediate | Can be unstable and may lead to undesired polymerization.[2][3] | Control the reaction temperature and use a suitable base to promote the desired cyclization over the formation of stable intermediates. |
| Quinolines | In the presence of certain catalysts or solvents like DMSO, 2-aminobenzyl alcohols can undergo unexpected annulation to form quinolines.[4][5] | Carefully select the solvent and avoid conditions known to promote quinoline formation. Toluene or other non-participating solvents are generally preferred for the synthesis of benzoxazines.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of during the synthesis of this compound?
A1: The most common and problematic side reaction is the oxidation of the starting material, 2-amino-5-bromobenzyl alcohol, to 2-amino-5-bromobenzaldehyde.[6] This byproduct is unable to undergo the necessary cyclization to form the desired benzoxazinone, thus reducing the overall yield. Running the reaction under an inert atmosphere is a critical step to minimize this side reaction.
Q2: I am observing a significant amount of an insoluble, sticky material in my reaction flask. What could this be and how can I avoid it?
A2: This is likely due to the formation of polymeric byproducts. This occurs when the starting material molecules react with each other in an intermolecular fashion instead of the desired intramolecular cyclization. To avoid this, it is recommended to work at higher dilutions and to add the cyclizing agent (e.g., triphosgene) slowly to the solution of 2-amino-5-bromobenzyl alcohol. This maintains a low concentration of the reactive intermediate, favoring the formation of the cyclic monomer.
Q3: Can the choice of cyclizing agent affect the side reactions?
A3: Absolutely. Phosgene and its safer solid equivalent, triphosgene, are common cyclizing agents. While effective, their high reactivity can lead to side reactions if not properly controlled.[7] Alternatives like carbonyldiimidazole (CDI) are milder but may require different reaction conditions and can be more expensive.[8] The choice of reagent will influence the reaction profile and the potential byproducts formed.
Q4: My purification by column chromatography is difficult due to streaks and overlapping spots. What are my options?
A4: If chromatographic purification is challenging, consider recrystallization as an alternative or a final purification step. Choosing an appropriate solvent system for recrystallization can effectively remove impurities. Additionally, ensuring the reaction goes to completion and minimizing side reactions through optimized conditions will simplify the purification process.
Q5: Are there any specific solvents or bases that are recommended?
A5: Aprotic solvents such as tetrahydrofuran (THF), dioxane, or dichloromethane are commonly used for this type of cyclization. The choice of base depends on the cyclizing agent and the overall reaction conditions. Tertiary amines like triethylamine or pyridine are frequently employed to neutralize the HCl generated during the reaction when using phosgene or triphosgene.[9][10]
Data Summary
The following table summarizes potential side products and conditions that may favor their formation.
| Side Product | Molecular Formula | Conditions Favoring Formation | Reference |
| 2-amino-5-bromobenzaldehyde | C7H6BrNO | Presence of oxygen, elevated temperatures | |
| Dimer/Polymer | (C8H6BrNO2)n | High concentration of reactants | [1] |
| Quinoline derivatives | Varies | Use of specific solvents (e.g., DMSO) and bases (e.g., KOH) | [4][5] |
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization.
Materials:
-
2-amino-5-bromobenzyl alcohol
-
Triphosgene (or a solution of phosgene in toluene)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-amino-5-bromobenzyl alcohol (1 equivalent) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Add the triphosgene solution dropwise to the cooled solution of the aminobenzyl alcohol over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Main reaction pathway and potential side reactions.
References
- 1. Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Phosgene - Wikipedia [en.wikipedia.org]
- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
Technical Support Center: Scaling Up Production of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Experimental Protocols
A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. The first step is the reduction of the carboxylic acid to an alcohol, followed by cyclization with a phosgene equivalent to form the benzoxazinone ring.
Step 1: Synthesis of 2-amino-5-bromobenzyl alcohol
This procedure is adapted from a known method for the synthesis of 2-amino-5-bromobenzyl alcohol.[1]
-
Reaction Scheme:
-
2-amino-5-bromobenzoic acid → 2-amino-5-bromobenzyl alcohol
-
-
Materials:
-
2-amino-5-bromobenzoic acid
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Dry Tetrahydrofuran (THF)
-
Hexanes
-
Deionized Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in dry THF.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add borane tetrahydrofuran complex solution (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-amino-5-bromobenzyl alcohol as a solid.
-
Step 2: Synthesis of this compound
This step involves the cyclization of the amino alcohol with a phosgene equivalent, such as triphosgene.
-
Reaction Scheme:
-
2-amino-5-bromobenzyl alcohol → this compound
-
-
Materials:
-
2-amino-5-bromobenzyl alcohol
-
Triphosgene
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Deionized Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere and moisture-sensitive reactions.
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromobenzyl alcohol (1.0 eq) in dry DCM.
-
Add triethylamine (2.2 eq) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in dry DCM.
-
Slowly add the triphosgene solution to the stirred solution of the amino alcohol via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain this compound.
-
Data Presentation
| Parameter | Step 1: Reduction | Step 2: Cyclization |
| Starting Material | 2-amino-5-bromobenzoic acid | 2-amino-5-bromobenzyl alcohol |
| Key Reagents | Borane tetrahydrofuran complex | Triphosgene, Triethylamine |
| Solvent | Dry THF | Dry DCM |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 80-90% | 75-85% |
| Purification Method | Flash Column Chromatography | Recrystallization/Flash Chromatography |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | - Ensure the use of dry THF and fresh borane reagent. - Extend the reaction time. - Increase the equivalents of borane slightly. |
| Decomposition of the product during workup. | - Maintain low temperatures during the aqueous quench. - Minimize the time the product is in contact with acidic or basic conditions. | |
| Low yield in Step 2 | Incomplete reaction. | - Ensure all reagents and solvents are anhydrous. - Use a freshly opened bottle of triphosgene. - Check the purity of the starting amino alcohol. |
| Formation of side products (e.g., ureas, carbonates). | - Add the triphosgene solution slowly at 0 °C. - Ensure the correct stoichiometry of the base. | |
| Presence of impurities in the final product | Incomplete reaction of starting materials. | - Optimize reaction time and temperature. - Improve the efficiency of the purification step (e.g., try a different solvent system for chromatography or recrystallization). |
| Side reactions. | - As above, slow addition of triphosgene at low temperature is crucial. | |
| Reaction stalls (Step 1 or 2) | Poor quality of reagents. | - Use freshly distilled solvents and new bottles of reagents. |
| Insufficient mixing on a larger scale. | - Ensure adequate mechanical stirring for the reaction volume. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with triphosgene?
A1: Triphosgene is a toxic substance that can release phosgene gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A base quench solution (e.g., sodium bicarbonate) should be readily available to neutralize any spills.
Q2: Can other carbonylating agents be used for the cyclization step?
A2: Yes, other phosgene equivalents like diphosgene or carbonyldiimidazole (CDI) can be used. The reaction conditions may need to be optimized for each reagent.
Q3: How can the progress of the reactions be monitored effectively?
A3: Thin Layer Chromatography (TLC) is a convenient method. For Step 1, you can monitor the disappearance of the starting carboxylic acid and the appearance of the less polar alcohol. For Step 2, monitor the disappearance of the amino alcohol and the formation of the benzoxazinone. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q4: What are the key considerations for scaling up this synthesis?
A4: For Step 1, the addition of the borane solution should be carefully controlled to manage the exotherm. For Step 2, efficient heat dissipation during the addition of triphosgene is critical to prevent side reactions. Mechanical stirring is recommended for larger volumes to ensure homogeneity.
Q5: What are the recommended analytical techniques for characterizing the final product?
A5: The structure and purity of this compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.
Visualizations
References
Technical Support Center: 4H-3,1-Benzoxazine Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the synthesis of 4H-3,1-benzoxazines.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 4H-3,1-benzoxazines?
A1: The synthesis of 4H-3,1-benzoxazines and their derivatives, such as 4H-3,1-benzoxazin-4-ones, typically begins with the reaction of anthranilic acids or 2-aminobenzyl alcohols with various electrophilic reagents like aldehydes, acid chlorides, or anhydrides.[1] The specific choice of starting materials will determine the substitution pattern on the final benzoxazine ring.
Q2: What types of catalysts are frequently used in 4H-3,1-benzoxazine synthesis?
A2: A range of catalysts can be employed, depending on the specific synthetic route. Copper catalysts, such as copper(I) iodide (CuI), are utilized in aerobic oxidative synthesis methods.[1] For multi-component reactions involving isocyanides, palladium catalysts like Pd(PPh₃)₄ are effective.[1] In some cases, cyclization agents such as cyanuric chloride or acetic anhydride can be used without the need for a metal catalyst.[1]
Q3: What are the typical reaction conditions for 4H-3,1-benzoxazine synthesis?
A3: Reaction conditions are highly dependent on the chosen synthetic pathway. Temperatures can range from room temperature to reflux, and reaction times can vary from a few hours to several days.[1] The choice of solvent is also critical, with common options including toluene, chloroform, and ethanol.[1] Optimization of these parameters is essential for achieving high yields and purity.
Q4: How do substituent groups on the starting materials affect the reaction outcome?
A4: The electronic and steric properties of substituents on the aromatic rings of the starting materials can significantly influence the reactivity and stability of the final product. For instance, electron-withdrawing groups at the 2-position of the benzoxazine ring can enhance its potency as an inhibitor of certain enzymes, while alkyl groups at the 5-position can increase stability.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate solvent- Suboptimal reaction temperature or time- Poor quality of starting materials- Presence of moisture in the reaction | - Use a fresh batch of catalyst or consider a different catalyst system.[1]- Screen different solvents to improve solubility and reactivity.[1]- Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1]- Purify starting materials before use.[1]- Ensure all glassware is oven-dried and use anhydrous solvents.[1] |
| Formation of Multiple Byproducts | - Side reactions due to high temperatures- Incorrect stoichiometry of reactants- Undesired reactivity of functional groups | - Lower the reaction temperature and extend the reaction time.[1]- Carefully control the addition rate of reagents.[1]- Use protecting groups for sensitive functionalities if necessary.[1] |
| Difficulty in Product Purification | - Co-elution of impurities with the product- Product instability on silica gel | - Try different solvent systems for column chromatography.[1]- Consider recrystallization as an alternative purification method.[1][2]- Use a different stationary phase for chromatography, such as alumina.[1] |
| Incomplete Cyclization | - Insufficient amount of cyclizing agent- Steric hindrance from bulky substituents | - Increase the equivalents of the cyclizing agent (e.g., acetic anhydride, cyanuric chloride).[1]- Increase the reaction temperature or switch to a more potent cyclizing agent.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride [1][2]
Step 1: Synthesis of 2-Benzamidobenzoic Acid
-
In a suitable flask, dissolve anthranilic acid (4.11 g) in chloroform (40 mL).
-
Add anhydrous triethylamine (4.15 mL).
-
Slowly add a solution of benzoyl chloride (3.48 mL) in chloroform (10 mL).
-
Stir the mixture. The resulting 2-benzamidobenzoic acid will precipitate out of solution.
Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one
-
Mix the 2-benzamidobenzoic acid (2.41 g) from the previous step with anhydrous toluene (100 mL).
-
Add triethylamine (1.52 mL) and cyanuric chloride (1.84 g).
-
Reflux the mixture for one week.
-
After the reaction is complete, purify the product. A reported method involves drying with magnesium sulfate and recrystallization from a 30% ether-chloroform solution to yield the final product.[2]
| Parameter | Value |
| Overall Yield | 63%[2] |
| Yield (Step 2) | 67.8%[2] |
| Melting Point | 122-124°C[2] |
Workflow and Troubleshooting Diagram
Caption: General workflow for 4H-3,1-benzoxazine synthesis with integrated troubleshooting checkpoints.
References
effect of substituents on the stability of the benzoxazine ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of substituents on the stability and polymerization of the benzoxazine ring.
Frequently Asked Questions (FAQs)
Q1: How do electronic effects of substituents on the phenolic ring influence the benzoxazine ring-opening polymerization (ROP) temperature?
A1: The electronic nature of substituents significantly impacts the ROP temperature.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine (F), nitrile (-CN), or carbonyl groups (-CO) generally lower the polymerization temperature.[1][2] This occurs for two main reasons: they decrease the electron cloud density of the oxygen atom in the oxazine ring, which weakens the C-O bond and makes it easier to break, and they lead to the formation of more acidic phenolic hydroxyl groups after ring-opening, creating a stronger auto-catalytic effect for the polymerization process.[3]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) do not typically promote the C-O bond fracture as effectively as EWGs.[3] Consequently, they often have a less significant effect on lowering the polymerization temperature compared to EWGs.[4]
Q2: What is the role of substituent position (meta vs. para) on the phenolic ring?
A2: The position of a substituent on the phenolic ring plays a crucial role in both the polymerization temperature and the properties of the final polybenzoxazine. Generally, placing ortho- and para-directing substituents in the meta position relative to the phenolic hydroxyl group can lead to highly crosslinked materials.[5] This is because the meta position can enhance the reactivity of both the ortho and para positions during the curing process, increasing crosslink density.[4][5] This higher crosslink density often results in improved thermal stability and higher char yield in the final polymer.[5] For instance, a fluorine substituent in the meta position has been shown to reduce the polymerization temperature by more than 40 °C.[3][5]
Q3: How does steric hindrance from substituents affect benzoxazine polymerization?
A3: Steric hindrance is a dominant factor, particularly for substituents attached directly to the nitrogen atom of the oxazine ring.[4] Large, bulky groups can physically obstruct the interactions required for the ring-opening and polymerization process, potentially slowing the reaction or requiring higher temperatures.[6] The stereo-electronic effect of substituents, which combines both size and electronic properties, governs the evaporation of monomer intermediates and the ring-opening reaction itself.[7]
Q4: Which substituents can enhance the thermal stability of the resulting polybenzoxazine?
A4: The thermal stability of polybenzoxazine is closely linked to the crosslink density of the polymer network.[5]
-
Fluorine-containing substituents have been shown to significantly increase the thermal stability of the polymer, regardless of their position on the phenolic ring.[5]
-
Substituents that promote higher crosslink density , such as those placed in the meta-position of the phenol, often lead to polymers with higher thermal stability and greater char yield.[5]
-
Incorporating rigid, bulky structures like indane or spirobiindane units into the bisphenol backbone of the benzoxazine monomer can also influence thermal stability, although the effect can be complex and depends on the curing temperature.[8][9]
Troubleshooting Guide
Problem 1: My polymerization temperature is significantly lower than expected.
-
Possible Cause: Presence of acidic impurities. Impurities, such as residual phenols from synthesis, can act as catalysts, initiating the ring-opening polymerization at a lower temperature than anticipated for the pure monomer.[10][11]
-
Solution: Ensure high purity of the benzoxazine monomer. Purification can sometimes be difficult as monomers can tenaciously retain small amounts of solvents or impurities.[12] Recrystallization or other chromatographic techniques may be necessary. Verify purity using NMR and DSC analysis on the purified monomer.[10]
Problem 2: The thermal stability (e.g., Td5) of my final polybenzoxazine is poor.
-
Possible Cause: Low crosslink density. The thermal stability of polybenzoxazine is highly dependent on the degree of crosslinking.[5] If the substituent type or position does not favor a densely crosslinked network, the resulting polymer will have lower thermal stability. For example, polymers derived from certain para-substituted benzoxazines have been shown to have lower crosslink densities compared to their meta-substituted counterparts.[5]
-
Solution: Re-evaluate the monomer design. Consider moving ortho- and para-directing substituents to the meta-position on the phenolic ring to enhance the reactivity of the free ortho and para sites, thereby increasing crosslink density.[5] Alternatively, incorporating functionalities known to increase thermal stability, such as fluorine atoms, can be an effective strategy.[5]
Problem 3: I am observing significant mass loss during the polymerization process.
-
Possible Cause: Evaporation of the monomer. Small, monofunctional benzoxazine monomers can be volatile and may evaporate at the high temperatures required for polymerization, which prevents the growth of high-molecular-weight structures.[6][13]
-
Solution: Consider using multi-oxazine functional monomers, such as bis-benzoxazines derived from bisphenols (e.g., Bisphenol-A).[6] The higher molecular weight and functionality of these monomers reduce volatility and ensure the formation of an infinite polymer network, which is beneficial for thermosets.[6]
Quantitative Data Summary
The stability and reactivity of benzoxazine monomers and their resulting polymers are heavily influenced by the nature and position of substituents. The tables below summarize key thermal properties from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for various substituted benzoxazines.
Table 1: Effect of Substituent Position on Polymerization and Thermal Stability of Polybenzoxazines
| Substituent | Position | Polymerization Peak (Tₚ, °C) | 5% Weight Loss (T₅%, °C) | 10% Weight Loss (T₁₀%, °C) | Char Yield @ 800°C (%) |
|---|---|---|---|---|---|
| -CH₃ | para | 253 | 261 | 315 | 34.6 |
| -CH₃ | meta | 244 | 328 | 362 | 34.9 |
| -OCH₃ | para | 239 | 338 | 368 | 34.0 |
| -OCH₃ | meta | 230 | 343 | 371 | 42.1 |
| -F | para | 227 | 361 | 388 | 40.2 |
| -F | meta | 207 | 366 | 390 | 47.9 |
Data synthesized from Martos et al.[5]
Table 2: Curing Parameters for Benzoxazines Derived from Different Bisphenols
| Benzoxazine Monomer | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (J/g) | T₉ (°C) of Polymer |
|---|---|---|---|---|
| Bisphenol-A Benzoxazine (BAB) | 163 | 229 | 273 | 142 |
| Indane Bisphenol Benzoxazine (IBPB) | 150 | 215 | 168 | 134 |
| Spirobiindane Bisphenol Benzoxazine (SBIB) | 221 | 258 | 133 | 192 |
Data sourced from Vijayakumar et al.[8][9]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Polymerization Analysis
-
Objective: To determine the onset and peak temperatures of the ring-opening polymerization exotherm.
-
Methodology:
-
Accurately weigh 2–3 mg of the purified benzoxazine monomer into a non-hermetic aluminum DSC pan.[9]
-
Place the pan in the DSC instrument. An empty, sealed aluminum pan is typically used as a reference.
-
Heat the sample under a dry nitrogen atmosphere.
-
Apply a constant heating rate, typically 10 °C/min, over a temperature range appropriate for the specific monomer, for example, from ambient temperature to 350 °C.[9]
-
The resulting thermogram will show an exothermic peak, from which the onset temperature (Tᵢ), peak temperature (Tₚ), and enthalpy of polymerization (ΔH) can be determined.[14]
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To evaluate the thermal stability of the cured polybenzoxazine, determining the degradation temperatures and char yield.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the fully cured polybenzoxazine into a TGA sample pan (e.g., alumina or platinum).
-
Position the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 700-800 °C) under a nitrogen atmosphere with a controlled flow rate (e.g., 60 mL/min).[9][15]
-
Use a constant heating rate, typically 10 °C/min.[15]
-
The instrument records the sample's mass as a function of temperature. Key data points include the temperature at which 5% (T₅%) and 10% (T₁₀%) weight loss occurs and the final percentage of material remaining at the end of the analysis (char yield).[16]
-
Visualized Workflows and Relationships
Caption: Workflow for synthesis and characterization of substituted benzoxazines.
Caption: Logical map of substituent effects on benzoxazine properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stereo-electronic Effect of Phenyl Substituents on Thermal Properties of Oxazine-Ring Substituted Benzoxazine Monomers & Polymers [morressier.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Biological Target of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: A Comparative Guide to Methodologies
Introduction
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a synthetic heterocyclic compound belonging to the benzoxazinone class. Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1] A critical step in the preclinical development of any new chemical entity is the rigorous validation of its biological target. This process confirms that the compound's therapeutic effects are mediated through a specific molecular target, providing a strong rationale for further development.
This guide provides a comparative overview of key experimental methodologies for validating the biological target of this compound. Based on structure-activity relationship (SAR) studies of analogous compounds, a primary hypothesized biological target for this molecule is the Progesterone Receptor (PR) , a key mediator of steroid hormone signaling.[2][3][4] The following sections will detail and compare biochemical, cellular, and in vivo approaches to test this hypothesis, using hypothetical data to illustrate the comparative performance of these methods.
The Hypothesized Target: Progesterone Receptor Signaling
The progesterone receptor is a nuclear hormone receptor that, upon binding to its ligand progesterone, translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes.[5] Antagonists of this receptor can block these effects and are of therapeutic interest in oncology and gynecology.[6][7] The validation process aims to demonstrate that this compound directly binds to PR and modulates its downstream signaling pathways.
Comparative Analysis of Target Validation Methodologies
The validation of the progesterone receptor as the target for this compound requires a multi-faceted approach. We will compare three main categories of experimental validation: biochemical assays, cellular assays, and in vivo models. Each provides a different level of evidence, and together they can build a compelling case for target engagement and functional modulation.
Biochemical Assays: Assessing Direct Target Binding
Biochemical assays are essential for determining if a compound physically interacts with the purified target protein. These assays are typically performed in a cell-free system and are crucial for quantifying binding affinity.
Comparison of Biochemical Assay Performance (Hypothetical Data)
| Assay Type | Compound | Target | Metric | Result | Interpretation |
| Radioligand Binding | This compound | Purified Human PR | IC₅₀ | 50 nM | High-affinity binding to PR. |
| Mifepristone (Positive Control) | Purified Human PR | IC₅₀ | 5 nM | Expected high-affinity binding. | |
| Compound 'X' (Negative Control) | Purified Human PR | IC₅₀ | > 100 µM | No significant binding. | |
| Fluorescence Polarization | This compound | PR Ligand Binding Domain | Kᵢ | 75 nM | Confirms direct interaction.[8] |
| Mifepristone (Positive Control) | PR Ligand Binding Domain | Kᵢ | 8 nM | Expected high-affinity interaction.[8] |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Purified full-length human progesterone receptor is incubated in a binding buffer.
-
Reaction Mixture: A constant concentration of a radiolabeled PR agonist (e.g., [³H]-Progesterone) is added to the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound), a positive control (Mifepristone), or a negative control are added to the reaction mixtures.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a filter-based method.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.
Cellular Assays: Confirming Target Engagement and Functional Activity
Cellular assays are critical to confirm that the compound can cross the cell membrane, engage the target in its native environment, and produce a functional downstream effect.
Comparison of Cellular Assay Performance (Hypothetical Data)
| Assay Type | Cell Line | Compound | Metric | Result | Interpretation |
| Reporter Gene Assay | T47D (PR-positive) | This compound | IC₅₀ | 150 nM | Potent antagonist of PR-mediated transcription.[9] |
| Mifepristone (Positive Control) | T47D (PR-positive) | IC₅₀ | 15 nM | Expected potent antagonism.[10] | |
| Compound 'X' (Negative Control) | T47D (PR-positive) | IC₅₀ | > 100 µM | No functional activity. | |
| Target Gene Expression (qPCR) | T47D (PR-positive) | This compound | % Inhibition of FKBP5 mRNA | 85% at 1 µM | Blocks expression of a known PR target gene. |
| Mifepristone (Positive Control) | T47D (PR-positive) | % Inhibition of FKBP5 mRNA | 95% at 1 µM | Expected blockade of target gene expression. |
Experimental Protocol: Progesterone Receptor Reporter Gene Assay
-
Cell Culture: T47D human breast cancer cells, which endogenously express PR, are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a progesterone response element (PRE).[9]
-
Treatment: After transfection, cells are treated with a PR agonist (e.g., Progesterone) to stimulate luciferase expression. Concurrently, cells are co-treated with increasing concentrations of the test compound, positive control (Mifepristone), or vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Lysis and Detection: Cells are lysed, and luciferase activity is measured using a luminometer upon the addition of a luciferase substrate.[11]
-
Analysis: The IC₅₀ value, representing the concentration of the antagonist that reduces the agonist-induced luciferase activity by 50%, is determined.
In Vivo Models: Validating Therapeutic Hypothesis
In vivo experiments provide the highest level of validation, demonstrating that the compound can achieve sufficient exposure in a living organism to engage the target and elicit a physiological response consistent with the proposed mechanism of action.
Comparison of In Vivo Model Performance (Hypothetical Data)
| Model | Compound | Dose | Metric | Result | Interpretation |
| Rabbit Uterine Arborization (McPhail Test) | This compound | 10 mg/kg | Inhibition of Endometrial Proliferation | 75% | Demonstrates in vivo PR antagonism.[12] |
| Mifepristone (Positive Control) | 3 mg/kg | Inhibition of Endometrial Proliferation | 90% | Expected in vivo efficacy.[13] | |
| T47D Xenograft in Mice | This compound | 20 mg/kg/day | Tumor Growth Inhibition | 60% | Shows anti-tumor efficacy consistent with PR blockade.[14] |
| Vehicle Control | - | Tumor Growth Inhibition | 0% | Baseline tumor growth. |
Experimental Protocol: T47D Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: T47D cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: Vehicle control, positive control (e.g., Mifepristone), and the test compound at various doses. Treatments are administered daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., immunohistochemistry for proliferation markers).
-
Analysis: The percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.
Workflow and Methodological Comparison
The validation process follows a logical progression from in vitro to in vivo studies. Each step provides increasing confidence in the biological target.
The choice of methodology involves trade-offs between throughput, physiological relevance, and resource intensity.
Conclusion
The validation of a biological target is a cornerstone of modern drug discovery. For this compound, the progesterone receptor represents a highly plausible target based on available chemical literature. A systematic and multi-tiered validation approach, progressing from direct binding assays to cellular functional assays and finally to in vivo proof-of-concept studies, is essential.
The hypothetical data presented in this guide illustrates how a consistent pattern of activity across these diverse experimental systems can build a robust case for the progesterone receptor as the primary biological target. High-affinity binding in biochemical assays, coupled with potent functional antagonism in cellular models and corresponding efficacy in animal models, would provide strong validation. This comprehensive dataset would justify the continued development of this compound as a novel progesterone receptor antagonist.
References
- 1. jddtonline.info [jddtonline.info]
- 2. SAR studies of 6-aryl-1,3-dihydrobenzimidazol-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin- 2-ones: a novel class of potent, selective, and orally active nonsteroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone receptor assay | Research Starters | EBSCO Research [ebsco.com]
- 6. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective progesterone receptor modulators: current applications and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 9. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Endocrine pharmacological characterization of progesterone antagonists and progesterone receptor modulators with respect to PR-agonistic and antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Progesterone receptor antagonism inhibits progestogen-related carcinogenesis and suppresses tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and its structural class against other well-established serine protease inhibitors. The information is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in making informed decisions for their specific applications.
Introduction to Serine Protease Inhibition
Serine proteases are a large family of proteolytic enzymes characterized by a highly reactive serine residue in their active site.[1] They play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity.[2] Dysregulation of serine protease activity is implicated in numerous diseases, making them significant targets for therapeutic intervention.[3]
Inhibitors of serine proteases can be broadly categorized as either covalent or non-covalent. Covalent inhibitors, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable, often irreversible, bond with the active site serine.[4][5] Non-covalent inhibitors, on the other hand, bind reversibly to the active site.[6] The choice of inhibitor depends on the specific application, with considerations for potency, selectivity, and toxicity.[6][7]
The benzoxazinone scaffold has emerged as a promising class of serine protease inhibitors.[6][7][8] These compounds act as acylating agents, forming a relatively stable acyl-enzyme intermediate, which effectively inhibits the enzyme.[8] This guide will focus on the comparative efficacy of benzoxazinone derivatives, including the titular this compound, against other common inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory constants (IC50 and Ki) and reaction rates for various serine protease inhibitors against different serine proteases. Lower values indicate higher potency.
Table 1: Inhibitory Potency (IC50/Ki) of Benzoxazinone Derivatives against Serine Proteases
| Compound | Protease | Inhibition Constant | Reference |
| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | IC50: 0.84 ± 0.11 µM | [9] |
| 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | IC50: 1.5 ± 0.2 µM | [9] |
| 2-Benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Proteinase 3 | Ki: 1.8 nM | [7] |
| Substituted Benzoxazinones (various) | α-Chymotrypsin | IC50: 6.5 - 341.1 µM | [6] |
Table 2: Comparative Inhibitory Data for Common Serine Protease Inhibitors
| Inhibitor | Protease | Inhibition Constant/Rate | Reference |
| AEBSF | Trypsin | 14.0 (Comparative Rate Constant) | [10] |
| PMSF | Trypsin | 2.57 (Comparative Rate Constant) | [10] |
| AEBSF | Chymotrypsin | 18.7 (Comparative Rate Constant) | [10] |
| PMSF | Chymotrypsin | 25.0 (Comparative Rate Constant) | [10] |
| AEBSF | Plasmin | 0.36 (Comparative Rate Constant) | [10] |
| PMSF | Plasmin | 0.05 (Comparative Rate Constant) | [10] |
| AEBSF | Thrombin | 1.62 (Comparative Rate Constant) | [10] |
| PMSF | Thrombin | 1.95 (Comparative Rate Constant) | [10] |
| AEBSF | Transmembrane protease serine 4 | IC50: 39,000 nM | [11] |
| PMSF | Not specified | Effective Concentration: 0.1 - 1 mM | [12] |
Mechanism of Action: Benzoxazinones as Covalent Inhibitors
Benzoxazinones function as "suicide" or "mechanism-based" inhibitors. Upon binding to the active site of a serine protease, the catalytic serine residue attacks the carbonyl group of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. The stability of this covalent adduct determines the duration of inhibition.
Experimental Protocols
General Serine Protease Activity Assay (Spectrophotometric)
This protocol is a general method for determining serine protease activity and can be adapted for inhibitor screening.
Materials:
-
Serine Protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or Fluorogenic Substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Inhibitor stock solution (dissolved in an appropriate solvent like DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of the serine protease in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well microplate, add the inhibitor dilutions. Include a control with no inhibitor.
-
Add the serine protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Prepare the substrate solution in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength for the chosen substrate at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
Protease Inhibition Assay using Casein Substrate
This protocol provides a general method for assessing total protease activity and inhibition using a protein substrate.
Materials:
-
Casein solution (e.g., 0.5% w/v in buffer)
-
Protease solution
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Folin & Ciocalteu's phenol reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Pre-incubate the casein substrate at the optimal temperature for the protease (e.g., 37°C).
-
In separate tubes, pre-incubate the protease solution with and without the inhibitor for a defined period.
-
Initiate the reaction by adding the protease (or protease-inhibitor mixture) to the casein solution.
-
Incubate the reaction for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding TCA solution to precipitate the undigested casein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant, containing the acid-soluble peptides, to a new tube.
-
Add Folin & Ciocalteu's reagent to the supernatant and measure the absorbance at 660 nm after color development.
-
Create a standard curve using the tyrosine standard to quantify the amount of released peptides.
-
Calculate the percentage of inhibition by comparing the activity in the presence and absence of the inhibitor.[13]
Visualizations
Caption: Serine protease activation and inhibition pathway.
Caption: Workflow for serine protease inhibitor screening.
Caption: Classification of serine protease inhibitors.
Conclusion
The benzoxazinone class of compounds, including derivatives of this compound, represent a potent class of covalent, irreversible serine protease inhibitors.[6][7][8] The available data suggests that specific substitutions on the benzoxazinone scaffold can lead to highly potent and selective inhibitors for various serine proteases, with some derivatives exhibiting inhibitory constants in the nanomolar range.[7] In comparison to classical, broad-spectrum serine protease inhibitors like PMSF and AEBSF, benzoxazinones offer the potential for greater selectivity, a crucial attribute in the development of targeted therapeutics.[9] While PMSF and AEBSF are effective and widely used research tools, their reactivity and lower stability in aqueous solutions can be disadvantageous.[10][12] The development of novel benzoxazinone derivatives continues to be a promising avenue for the discovery of new therapeutic agents targeting serine protease-mediated pathologies.
References
- 1. Assay Procedure for Protease [sigmaaldrich.com]
- 2. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rndsystems.com [rndsystems.com]
- 5. agscientific.com [agscientific.com]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Transmembrane protease serine 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. PMSF - Wikipedia [en.wikipedia.org]
- 13. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative overview of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and related benzoxazinone analogs for researchers, scientists, and drug development professionals. The benzoxazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties.[1][2] This document synthesizes experimental data to facilitate a comparative understanding of these compounds.
Chemical Structures
The core structure of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its 6-bromo analog are presented below. Variations in substituents on the benzene ring and at other positions give rise to a diverse library of analogs with distinct biological profiles.
Figure 1: General chemical structures.
Comparative Biological Activities
Benzoxazinone derivatives have been investigated for a variety of biological effects. The following tables summarize key quantitative data from published studies, offering a side-by-side comparison of different analogs.
Anti-inflammatory and Analgesic Activity
Several benzoxazinone derivatives have been synthesized and evaluated for their potential to reduce inflammation and pain.[1][3] A study on novel benzoxazin-4-one derivatives demonstrated significant anti-inflammatory and analgesic effects in animal models.[1]
| Compound ID | Derivative Information | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Acetic Acid-induced Writhing) | Ulcerogenicity Index | Reference |
| 3d | 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][4]oxazin-4-one | 62.61% | 62.36% | 2.67 | [1] |
| Indomethacin | Standard Drug | - | - | - | [3] |
Note: A direct comparison with this compound for these specific activities was not available in the reviewed literature.
α-Chymotrypsin Inhibition
A series of benzoxazinone derivatives were synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[5] The study revealed that substitutions on the phenyl ring influence the inhibitory potential.[5]
| Compound Number | Substituent on Phenyl Ring | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
| 1-18 | Various substitutions | 6.5 - 341.1 | 4.7 - 341.2 | Diverse (except uncompetitive) | [5] |
Note: The study noted that fluoro substituents led to increased inhibitory potential, followed by chloro and bromo substituents. Most of these compounds were found to be non-cytotoxic to 3T3 cell lines at 30μM.[5]
Antimicrobial Activity
The benzoxazinone scaffold has been explored for its antimicrobial properties against various bacterial and fungal strains.[6][7][8]
| Compound | Target Microorganism | Zone of Inhibition (mm) | Reference |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Gram-positive and Gram-negative bacteria | 10 - 16 | [6] |
| 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives (methoxy substituted) | General antimicrobial | Higher than standard drugs | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols used in the cited studies.
Synthesis of Benzoxazinone Derivatives
A general method for synthesizing benzoxazinone derivatives involves the reaction of an anthranilic acid with a substituted benzoyl chloride.[5]
Protocol for Synthesis of Benzoxazinones (as α-Chymotrypsin Inhibitors): [5]
-
Dissolve anthranilic acid in chloroform.
-
Add triethylamine to the solution.
-
Add various substituted benzoyl chlorides to the reaction mixture.
-
Stir the reaction mixture to allow for the synthesis of the benzoxazinone derivatives.
Another described synthesis involves the cyclization of the carboxylic group of nonsteroidal anti-inflammatory drugs with anthranilic acid using phosphorus oxychloride in pyridine.[1]
Protocol for Synthesis of Benzoxazin-4-ones: [1]
-
Combine a nonsteroidal anti-inflammatory drug (containing a carboxylic acid group) with anthranilic acid.
-
Add dry phosphorus oxychloride (POCl3) in pyridine.
-
The reaction proceeds to cyclize the carboxylic group, forming the benzoxazinone ring.
In Vivo Anti-inflammatory and Analgesic Activity Assays
Carrageenan-induced Paw Edema in Rats (Anti-inflammatory): [3]
-
Wistar albino rats are used for the experiment.
-
The paw volume of each rat is measured before the experiment.
-
The test compounds (e.g., 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one) are administered at specific doses (e.g., 10 mg/kg and 20 mg/kg).
-
After a set time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema.
-
Paw volume is measured again after a specific duration (e.g., 3 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.
Acetic Acid-induced Writhing in Mice (Analgesic): [1]
-
Mice are administered the test compounds.
-
After a predetermined time, an intraperitoneal injection of acetic acid is given to induce writhing (a response indicative of pain).
-
The number of writhes is counted for a specific period.
-
The percentage protection is calculated by comparing the number of writhes in the treated group to a control group.
In Vitro α-Chymotrypsin Inhibition Assay
Spectrophotometric Assay: [5]
-
Prepare a solution of α-chymotrypsin in Tris-HCl buffer (pH 7.6).
-
Prepare solutions of the test compounds (benzoxazinone derivatives) in a suitable solvent.
-
The substrate, N-succinyl-phenylalanine-p-nitroanilide, is also prepared in buffer.
-
In a 96-well plate, mix the enzyme, inhibitor, and buffer, and incubate.
-
Initiate the reaction by adding the substrate.
-
The rate of hydrolysis of the substrate is monitored by measuring the change in absorbance at 410 nm using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
Synthesis and Screening Workflow
The general process for discovering and evaluating novel benzoxazinone analogs can be visualized as a multi-step workflow, from initial synthesis to biological screening.
References
- 1. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 2. jddtonline.info [jddtonline.info]
- 3. article.scirea.org [article.scirea.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediresonline.org [mediresonline.org]
- 7. jocpr.com [jocpr.com]
- 8. oaji.net [oaji.net]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationships of 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, a class of heterocyclic compounds with emerging pharmacological interest. By examining the available experimental data, we aim to elucidate the key structural modifications that influence their biological effects.
The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active molecules. The introduction of a bromine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. This guide synthesizes findings from various studies to present a coherent overview of the structure-activity relationships (SAR) within this specific class of derivatives.
Comparative Analysis of Biological Activity
While a single, comprehensive SAR study on a wide range of this compound derivatives is not extensively documented in publicly available literature, a comparative analysis of related structures provides valuable insights. The following table summarizes the biological activities of various 6-bromo-substituted benzoxazinone and related heterocyclic derivatives, highlighting the influence of different substituents on their pharmacological effects.
| Compound/Derivative | Structural Modification | Biological Activity | Quantitative Data (if available) | Reference |
| 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines | Varied aryl substituents at the 3-position | Antimicrobial (Gram-positive and Gram-negative bacteria), Antifungal | Minimum Inhibitory Concentration (MIC) determined | [1] |
| 6-(2-bromoethyl)benzoxazolinone derivatives | Introduction of various amines at the ethyl side chain | Effects on arterial blood pressure | Not specified | [2] |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Converted to 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Anti-inflammatory | Compound 1: 61.75% and 71.53% inhibition at 20 mg/kg and 10 mg/kg, respectively | [3] |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Antibacterial | Zone of inhibition: 10 – 16mm | [4] | |
| Benzoxazinone derivatives (general) | Varied substituents on the phenyl ring | α-chymotrypsin inhibition | IC50 values between 6.5 and 341.1μM | [5] |
Key Observations from the Data:
-
Antimicrobial Activity: The presence of a 6-bromo substituent in conjunction with various aryl groups at the N-3 position of the benzoxazine ring appears to be favorable for antimicrobial and antifungal activities.[1]
-
Cardiovascular Effects: Modification of a side chain attached to the 6-position of a benzoxazolinone core can lead to compounds with significant effects on arterial blood pressure.[2]
-
Anti-inflammatory and Antibacterial Potential: The 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one scaffold has demonstrated both anti-inflammatory and antibacterial properties.[3][4] Its conversion to the corresponding quinazolinone derivative resulted in enhanced anti-inflammatory activity.[3]
-
Enzyme Inhibition: While not specific to the this compound core, SAR studies on other benzoxazinones indicate that substitutions on the phenyl ring can significantly influence their inhibitory potential against enzymes like α-chymotrypsin.[5]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are crucial. The following sections outline the general methodologies employed in the synthesis and biological evaluation of these compounds, based on the available literature.
General Synthesis of 6-Bromo-Substituted Benzoxazinone Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common starting material is 5-bromoanthranilic acid.
Example Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one:
-
Acylation: 5-bromoanthranilic acid is dissolved in a suitable solvent like pyridine.
-
o-aminobenzoyl chloride is added to the mixture, and the reaction is stirred at room temperature.
-
The reaction mixture is then typically worked up to isolate the intermediate product.
-
Cyclization: The intermediate is then treated with a cyclizing agent, such as being refluxed, to yield the final 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.[3][4]
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is often evaluated using standard methods such as the agar well diffusion method or broth microdilution method.
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on a sterile agar plate.
-
Wells are created in the agar using a sterile cork borer.
-
A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[4]
Micro-broth Dilution Method:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated, and the minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, is determined.[1]
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
The in vivo anti-inflammatory activity is frequently assessed using the carrageenan-induced paw edema model in rodents (e.g., rats).
-
Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compounds are administered orally or intraperitoneally at specific doses.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the hind paw of each animal to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., before and 3 hours after carrageenan injection) using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the test groups with the control group.[3]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General SAR of 6-bromo-benzoxazinone derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. [Synthesis and pharmacologic study of 6-(amino-2 ethyl) benzoxazolinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.scirea.org [article.scirea.org]
- 4. mediresonline.org [mediresonline.org]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics often involves a rigorous pipeline of evaluation, beginning with in vitro assays to establish cellular activity and progressing to in vivo models to determine efficacy and safety in a whole-organism context. This guide provides a comparative overview of the in vitro and in vivo efficacy of recently developed benzoxazinone-based drugs, a class of heterocyclic compounds demonstrating significant potential in oncology and inflammatory diseases. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Anti-Inflammatory Efficacy: From Cell-Free Assays to Animal Models
Novel benzoxazinone derivatives have been extensively investigated for their anti-inflammatory properties. In vitro evaluations typically focus on the inhibition of key inflammatory enzymes, while in vivo studies assess the ability of these compounds to reduce inflammation in animal models.
A noteworthy example is the benzoxazinone derivative 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one (Compound 3d) , a hybrid of diclofenac and benzoxazinone.[3] This compound has demonstrated significant anti-inflammatory and analgesic activities in vivo with a favorable gastrointestinal toxicity profile.[3]
In Vitro vs. In Vivo Anti-Inflammatory Data Comparison
While a direct in vitro and in vivo comparison for Compound 3d is not available in the cited literature, we can compare its in vivo performance with typical in vitro screening data for other anti-inflammatory benzoxazinone derivatives.
| Compound | In Vitro Assay | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy (% Inhibition) | Reference |
| Compound 3d | Not Reported | Not Reported | Carrageenan-induced rat paw edema | 62.61% | [3] |
| Benzoxazinone Derivative 1f | TNF-α Inhibition | Not Reported | Carrageenan-induced rat paw edema | 65.83% (at 3h) | [4] |
| Generic Benzoxazinones | α-chymotrypsin inhibition | 6.5 - 341.1 μM | Not Reported | Not Reported | [5] |
Note: The table highlights a common challenge in drug development literature where direct in vitro and in vivo comparisons for the exact same novel compound are not always published in a single study. However, the data suggests a correlation between potent in vitro activity and significant in vivo efficacy for this class of compounds.
Experimental Protocols
A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test benzoxazinone derivatives are pre-incubated with the enzyme at various concentrations.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The formation of prostaglandins is measured, often using an ELISA-based method.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
This is a standard and widely used model for evaluating acute inflammation.[6][7]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.[1]
-
Compound Administration: The test benzoxazinone compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[6]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[6]
-
Measurement of Paw Volume: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the control group (which receives only the vehicle and carrageenan).[1]
Experimental Workflow: Anti-Inflammatory Drug Discovery
Anticancer Efficacy: From Cell Lines to Tumor Models
Benzoxazinone derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Several novel benzoxazinone derivatives have shown significant antiproliferative activity against human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-29) cancers.[8] For instance, certain derivatives exhibited IC50 values of less than 10 μM.[8] The mechanism of action often involves the induction of apoptosis through the upregulation of p53 and caspase-3.[8]
In Vitro vs. In Vivo Anticancer Data Comparison
Direct comparative in vitro and in vivo anticancer efficacy data for a single novel benzoxazinone is often part of ongoing, unpublished research. The table below presents a compilation of data from different studies to illustrate the typical efficacy observed in each setting.
| Compound/Derivative | In Vitro Assay | Cell Line | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Benzoxazinone Derivative 7 | Antiproliferative Assay | HepG2, MCF-7, HCT-29 | < 10 µM | Not Reported | Not Reported | [8] |
| Benzoxazine-2-thione Rog014 | Cytotoxicity Assay | A549 (Lung Cancer) | 41 µM | Not Reported | Not Reported | [8] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines (2b, 4b) | Cytotoxicity Assay | MCF-7 (Breast), HCT-116 (Colon) | 2.27 µM, 3.26 µM (MCF-7) | Not Reported | Not Reported | [9] |
Note: The in vitro data strongly suggests the potential for in vivo antitumor activity. The progression to in vivo models is a critical step to validate these initial findings.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazinone derivative for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways in Benzoxazinone-Induced Apoptosis
Benzoxazinone derivatives often induce apoptosis in cancer cells by activating key signaling pathways, including the p53 and caspase cascades.
References
- 1. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity profile of the synthetic compound 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Due to the limited publicly available data on the specific cross-reactivity of this molecule, this comparison is based on the known biological activities of the broader benzoxazinone chemical class. The analysis explores three potential areas of biological activity: herbicide safening through the induction of detoxification enzymes, anticancer activity via kinase inhibition, and antifungal properties. This guide is intended to provide a framework for understanding the potential polypharmacology of this compound class and to inform future experimental investigations.
Herbicide Safener Activity and Interaction with Glutathione S-Transferases (GSTs)
A key indication of the biological activity of bromo-substituted benzoxazinones comes from a structurally similar compound, 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, which has been identified as a herbicide safener. Herbicide safeners protect crop plants from herbicide injury, often by inducing the expression of detoxification enzymes such as glutathione S-transferases (GSTs) and cytochrome P450s. This suggests that this compound may interact with these enzyme systems.
GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Comparative Data on GST Induction and Herbicide Safener Efficacy
| Compound | Chemical Class | Primary Target/Mechanism | Efficacy/Potency | Reference Compound(s) |
| This compound (Hypothesized) | Benzoxazinone | Potential GST Inducer | Data not available | Dichlormid, Benoxacor |
| Dichlormid | Dichloroacetamide | GST Induction | Effective in protecting maize from thiocarbamate herbicides. | - |
| Benoxacor | Benzoxazine | GST Induction | Protects maize from metolachlor injury. | - |
| Fenclorim | Phenylpyrimidine | GST Induction | Safener for pretilachlor in rice. | - |
Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay
This protocol describes a general method for measuring the effect of a test compound on GST activity.
Objective: To determine if this compound can induce or inhibit GST activity.
Materials:
-
Purified GST enzyme (e.g., equine liver GST)
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB in each well of a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the GST enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity, as the product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the reaction rate against the test compound concentration to determine the IC50 (for inhibition) or EC50 (for induction, if a cell-based assay is used).
Caption: Proposed mechanism of herbicide safening by GST induction.
Anticancer Activity via EGFR/HER2 Kinase Inhibition
Recent studies have demonstrated that compounds with a benzoxazinone scaffold can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptor tyrosine kinases are key targets in cancer therapy, and their inhibition can block signaling pathways that lead to cell proliferation and survival.
Comparative Data on EGFR/HER2 Inhibition
| Compound | Chemical Class | EGFR IC50 (nM) | HER2 IC50 (nM) | Reference Compound(s) |
| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione | Benzoxazinone | 37.24 | 45.83 | Lapatinib |
| Lapatinib | Quinazoline | 10.8 | 9.2 | - |
| Erlotinib | Quinazoline | 2 | >1000 | - |
| Gefitinib | Quinazoline | 2.5 | 1800 | - |
Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 of this compound against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 kinase enzymes
-
Europium-labeled anti-tag antibody (specific to the kinase)
-
Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)
-
Assay buffer
-
Test compound dissolved in DMSO
-
384-well microplate
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the kinase, the europium-labeled antibody, and the test compound or DMSO control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another specified time (e.g., 60 minutes) to allow the tracer to bind to the kinase.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.
-
Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound.
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Inhibition of EGFR/HER2 signaling by benzoxazinone derivatives.
Antifungal Activity
The benzoxazinone scaffold has also been explored for its antifungal properties. Several derivatives have shown activity against a range of fungal pathogens.
Comparative Data on Antifungal Activity
| Compound | Chemical Class | Target Fungi | MIC (µg/mL) | Reference Compound(s) |
| 2-isopropyl-6,8-dibromo-4H-3,1-benzoxazin-4-one | Benzoxazinone | Sclerotium cepivorum, Botrytis allii | Significant mycelial growth reduction | - |
| Various 1,4-benzoxazin-3-one acylhydrazone derivatives | Benzoxazinone | Gibberella zeae, Pellicularia sasakii | EC50 values in the range of 15-30 µg/mL | Hymexazol, Carbendazim |
| Fluconazole | Triazole | Candida albicans | 0.25-2 | - |
| Amphotericin B | Polyene | Broad-spectrum | 0.03-1 | - |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the MIC of this compound against relevant fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized fungal inoculum (e.g., 0.5 McFarland standard)
-
RPMI-1640 medium (or other suitable broth)
-
Test compound dissolved in DMSO
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Add a standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
Visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
Caption: Workflow for determining antifungal activity.
Disclaimer: The information provided in this guide is for research and informational purposes only. The biological activities described for the benzoxazinone class may not be directly applicable to this compound. Experimental validation is required to determine the precise cross-reactivity profile of this specific compound.
Preclinical Comparative Guide: 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and related benzoxazinone derivatives. While direct preclinical data for this compound is limited in the public domain, this review synthesizes findings on the broader class of 6-bromo-benzoxazinones and related analogs, offering insights into their therapeutic potential across various disease areas. The benzoxazinone scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]
Comparative Analysis of Biological Activities
The 6-bromo substitution on the benzoxazinone core has been explored in several contexts, demonstrating its potential to modulate biological activity. This section compares the performance of 6-bromo-substituted benzoxazinones and related derivatives in key therapeutic areas.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzoxazinone derivatives. For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. Several of these compounds effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3] The mechanism of action for some of these derivatives was linked to the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and inflammation modulation.[3][4]
A study on 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (a structurally related compound) demonstrated its anti-inflammatory properties in a carrageenan-induced paw edema model in rats. This compound exhibited significant inhibition of inflammation, suggesting the potential of the 6-bromo-benzoxazinone scaffold in treating inflammatory conditions.[5]
Table 1: Comparison of Anti-inflammatory Activity of Benzoxazinone Derivatives
| Compound | Model | Key Findings | Reference |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Carrageenan-induced rat paw edema | 61.75% inhibition at 20 mg/kg; 71.53% inhibition at 40 mg/kg | [5] |
| Indomethacin (Standard Drug) | Carrageenan-induced rat paw edema | 83.50% inhibition | [5] |
| 2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., e2, e16, e20) | LPS-induced BV-2 microglial cells | Significant reduction in NO, IL-1β, IL-6, and TNF-α levels. | [3] |
Anticancer Activity
The benzoxazinone scaffold has been extensively investigated for its anticancer properties. Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[6][7]
One study reported that certain benzoxazinone derivatives exert their antiproliferative activity by inducing the expression of p53 and caspase-3, key regulators of apoptosis.[6] Furthermore, some derivatives were found to downregulate the expression of topoisomerase II and cyclin-dependent kinase 1 (cdk1), which are crucial for DNA replication and cell cycle progression.[6] Another mechanism of action identified for some benzoxazinone derivatives is the stabilization of G-quadruplex structures in the c-Myc gene promoter, leading to the downregulation of c-Myc expression, a proto-oncogene implicated in many human cancers.[8]
While specific data on the anticancer activity of this compound is not available, the broader class of benzoxazinones, including brominated analogs, has shown promise. For example, 6,8-dibromo-2-ethyl-4H-benzo[d][8][9]oxazin-4-one derivatives exhibited high antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines with selectivity against cancer cells over normal fibroblasts.[7]
Table 2: Comparison of Anticancer Activity of Benzoxazinone Derivatives
| Compound | Cell Lines | IC50 Values | Mechanism of Action | Reference |
| Benzoxazinone Derivative 7 | HepG2, MCF-7, HCT-29 | Comparable to Doxorubicin | Induction of p53 and caspase-3 | [6] |
| Benzoxazinone Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 µM | Induction of p53 and caspase-3; reduction of topoisomerase II and cdk1 | [6] |
| Quinoxalinone/Benzoxazinone Derivatives (e.g., compound 10) | HeLa | 10.46 ± 0.82 µM | DNA intercalation | [10] |
| 6,8-dibromo-2-ethyl-4H-benzo[d][8][9]oxazin-4-one derivatives | MCF-7, HepG2 | High antiproliferative activity | Not specified | [7] |
Antimicrobial Activity
Benzoxazinone derivatives have also demonstrated a broad spectrum of antimicrobial activity. A series of novel 1,4-benzoxazin-2-one derivatives showed potent antimycobacterial activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal cytotoxicity against mammalian cells.[9] The proposed mechanism of action for these compounds is the inhibition of the menaquinone-B enzyme, which is crucial for the mycobacterial electron transport chain.[9]
In a study involving 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one , the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 to 16 mm.[11]
Table 3: Comparison of Antimicrobial Activity of Benzoxazinone Derivatives
| Compound | Organism(s) | Activity | Proposed Mechanism | Reference |
| Novel 1,4-benzoxazinone derivatives | Mycobacterium tuberculosis (various strains) | MIC: 2-8 µg/mL | Inhibition of menaquinone-B enzyme | [9] |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Gram-positive and Gram-negative bacteria | Zone of inhibition: 10-16 mm | Not specified | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of the discussed benzoxazinone derivatives.
Synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one
The synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one was achieved by reacting 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine at room temperature.[5][11] The resulting product was then purified and characterized using spectroscopic methods.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one was evaluated in rats.[5] Paw edema was induced by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw. The test compound was administered orally at doses of 20 and 40 mg/kg. The paw volume was measured at 1 and 3 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.
In Vitro Anticancer Assays (MTT Assay)
The antiproliferative activity of benzoxazinone derivatives against various cancer cell lines (e.g., HepG2, MCF-7, HCT-29) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Gene Expression Analysis (RT-PCR)
To investigate the molecular mechanisms of action, the expression of target genes such as p53, caspase-3, topoisomerase II, and cdk1 was analyzed using reverse transcription-polymerase chain reaction (RT-PCR).[6] Total RNA was extracted from treated and untreated cancer cells, and cDNA was synthesized. The relative expression of the target genes was then quantified by PCR using specific primers and normalized to a housekeeping gene.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
The antimycobacterial activity of 1,4-benzoxazinone derivatives was determined using the Microplate Alamar Blue Assay (MABA).[9] Mycobacterium tuberculosis strains were cultured in microplates in the presence of serial dilutions of the test compounds. After a period of incubation, Alamar Blue solution was added to the wells. The reduction of Alamar Blue by metabolically active bacteria results in a color change, which was measured spectrophotometrically to determine the minimum inhibitory concentration (MIC) of the compounds.
Visualizations
Signaling Pathway of Benzoxazinone-Induced Apoptosis
Caption: Proposed mechanism of anticancer action for certain benzoxazinone derivatives.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for evaluating the in vivo anti-inflammatory activity.
Logical Relationship of Antimycobacterial Drug Action
Caption: Proposed mechanism of antimycobacterial action for 1,4-benzoxazinone derivatives.
Conclusion
The preclinical data available for the broader class of benzoxazinone derivatives, including 6-bromo substituted analogs, suggest that this scaffold holds significant promise for the development of novel therapeutics. The diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscores the versatility of this chemical entity. While further studies are required to fully elucidate the structure-activity relationships and to evaluate the specific compound this compound, the existing body of research provides a strong foundation for its continued investigation as a potential drug candidate. The favorable safety profile reported for some derivatives further enhances the attractiveness of this scaffold for future drug development efforts.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. article.scirea.org [article.scirea.org]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mediresonline.org [mediresonline.org]
A Comparative Analysis of the Anti-inflammatory Potential of Benzoxazinone and Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, benzoxazinone and quinazolinone cores have emerged as privileged structures, demonstrating significant potential in modulating inflammatory pathways. This guide provides an objective comparison of the anti-inflammatory activities of derivatives from both classes, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of various benzoxazinone and quinazolinone derivatives has been evaluated through a range of in vitro and in vivo assays. The following tables summarize key quantitative data from recent studies, offering a direct comparison of their potency.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound Class | Derivative | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) | Source |
| Benzoxazinone | 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][2]oxazin-4-one (3d) | Not Specified | 62.61% | Diclofenac | 68.20% | [3][4] |
| Benzoxazinone | N-(1-(6,8-Dibromo-4-oxo-4H-benzo[d][1][2]-oxazine-2-yl)-2-phenylvinyl)benzamide | Not Specified | 87.12% | Indomethacin | 94.54% | [5] |
| Quinazolinone | 2,3,6-trisubstituted derivative with o-methoxyphenyl at C-3 and p-dimethylaminophenyl at C-2 | Not Specified | > Phenylbutazone | Phenylbutazone | Not Specified | [6] |
| Quinazolinone | 4-nitrostyryl-substituted derivative | 200 | 62.2 - 80.7% | Ibuprofen | Not Specified | [6] |
| Quinazolinone | 6-bromo-substituted-quinazolinone | 50 | > Phenylbutazone | Phenylbutazone | 38.9% | [6] |
| Quinazolinone | Thiazolidinone derivative (Compound 21) | 50 | 32.5% | Phenylbutazone | Not Specified | [7] |
| Quinazolinone | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4) | ED50 = 50.3-112.1 | Not Applicable | Diclofenac Sodium | ED50 = 112.2 | [8] |
Table 2: In Vitro Anti-inflammatory and Enzyme Inhibition Data
| Compound Class | Derivative | Assay | IC50 / % Inhibition | Reference Compound | IC50 (Reference) | Source |
| Benzoxazinone | 1,2,3-triazole modified derivative (e2, e16, e20) | LPS-induced NO production in BV-2 cells | Significant reduction | Not Specified | Not Specified | [1][9] |
| Benzoxazinone | 1,2,3-triazole modified derivative | TNF-α inhibition | IC50: 7.83 ± 0.95 µM | Guggulsterone B | Not Specified | [9] |
| Benzoxazinone | 1,2,3-triazole modified derivative | IL-1β inhibition | IC50: 15.84 ± 0.82 µM | Guggulsterone B | Not Specified | [9] |
| Quinazolinone | Substituted quinazolinone (Compound 32) | COX-2 Inhibition | Better than Celecoxib | Celecoxib | Not Specified | [10][11] |
| Quinazolinone | 2-substituted mercapto derivative (Compound 4) | COX-2 Inhibition | IC50 = 0.33 µM | Celecoxib | IC50 = 0.30 µM | [8] |
| Quinazolinone | 2-substituted mercapto derivative (Compound 6) | COX-2 Inhibition | IC50 = 0.40 µM | Celecoxib | IC50 = 0.30 µM | [8] |
| Quinazolinone | Thioamide derivative (8d) | TLR4 Signaling Inhibition | Potent inhibitor | Not Specified | Not Specified | [12] |
| Quinazolinone | Thioamide derivative (8g) | TLR4 Signaling Inhibition | Potent inhibitor | Not Specified | Not Specified | [12] |
| Quinazolinone | Thioamide derivative (8k) | TLR4 Signaling Inhibition | Potent inhibitor | Not Specified | Not Specified | [12] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of benzoxazinone and quinazolinone derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[13]
Caption: Arachidonic Acid Cascade and Inhibition by Heterocyclic Compounds.
Some benzoxazinone derivatives have also been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the antioxidant defense system and the resolution of inflammation.[1][9]
Caption: Nrf2-HO-1 Signaling Pathway and Modulation by Benzoxazinones.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory activity of benzoxazinone and quinazolinone derivatives.
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats of either sex (150-200 g) are used.
-
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, reference drug (e.g., indomethacin, diclofenac), and vehicle (control) are administered orally or intraperitoneally.[3][5][7]
-
After a specific time (usually 30-60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[3][5]
2. In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the selectivity of the compounds towards the two COX isoforms.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure:
-
Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
The test compounds are pre-incubated with the enzyme in a buffer solution.
-
The reaction is initiated by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The absorbance is measured over time using a microplate reader.
-
-
Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated from the dose-response curves. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[8]
3. LPS-Induced Nitric Oxide (NO) Production in Macrophages or Microglia
This cell-based assay evaluates the effect of compounds on the production of a key pro-inflammatory mediator.
-
Cell Lines: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are commonly used.[1][9][14]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation, the amount of NO produced in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is read at 540 nm, and the concentration of nitrite (a stable product of NO) is determined from a standard curve. The percentage inhibition of NO production is calculated relative to the LPS-treated control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
Caption: General Workflow for Anti-inflammatory Drug Discovery.
Concluding Remarks
Both benzoxazinone and quinazolinone derivatives represent promising scaffolds for the development of novel anti-inflammatory agents. The available data suggests that specific substitution patterns on both heterocyclic systems can lead to potent anti-inflammatory activity, often comparable or even superior to established drugs.
Quinazolinone derivatives have been extensively studied, with several compounds demonstrating high selectivity for COX-2, which is a desirable trait for reducing gastrointestinal side effects.[8] Some have also shown the ability to inhibit 5-LOX, offering a dual inhibition mechanism that can be advantageous.[13]
Benzoxazinone derivatives, while also showing potent anti-inflammatory effects through COX inhibition, have additionally been shown to modulate other pathways, such as the Nrf2-HO-1 system, indicating a potential for a broader mechanism of action that includes antioxidant effects.[1][9]
Ultimately, the choice of scaffold for further development will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in this selection process, emphasizing the importance of continued exploration of both benzoxazinone and quinazolinone cores in the quest for safer and more effective anti-inflammatory therapies.
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. nu.edu.om [nu.edu.om]
- 5. mongoliajol.info [mongoliajol.info]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and Standard-of-Care Anti-Inflammatory Drugs
A Guide for Researchers and Drug Development Professionals
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on the potential anti-inflammatory profile of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Due to the limited publicly available data on this specific molecule, this comparison leverages experimental data from a structurally related analogue, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, to provide a preliminary benchmark against the standard-of-care non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[3][4]
The data presented is derived from in-vivo anti-inflammatory studies using the carrageenan-induced paw edema model in rats, a well-established assay for evaluating acute inflammation.[5][6]
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one was evaluated by its ability to inhibit paw edema in rats. The results are compared with the standard NSAID, Indomethacin.
| Compound | Dose (mg/kg) | Percent Inhibition of Edema (%) |
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 10 | 71.53[3] |
| 20 | 61.75[3] | |
| 40 | 71.73[3] | |
| Indomethacin | Not Specified | 83.50[3] |
Note: The available literature for 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one presents conflicting data regarding the 10 mg/kg and 40 mg/kg dosages and their corresponding inhibition percentages.[3] The table reflects the data as reported in the source.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used animal model is a standard for screening acute anti-inflammatory activity.[5][6]
Objective: To assess the in-vivo anti-inflammatory effect of a test compound by measuring the reduction of localized edema induced by carrageenan.
Materials and Methods:
-
Animals: Wistar albino rats.
-
Inducing Agent: 1% carrageenan suspension in saline.[7]
-
Test Compounds: 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one and Indomethacin, dissolved in a suitable vehicle.
-
Equipment: Plethysmometer for measuring paw volume.[6]
Procedure:
-
Animals are divided into control and test groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle (for the control group) is administered, typically orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[5]
-
Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Visualizations
Signaling Pathway of Inflammation and NSAID Action
The following diagram illustrates the general mechanism of inflammation initiated by stimuli like carrageenan and the point of intervention for NSAIDs such as Indomethacin.
Caption: Mechanism of NSAID anti-inflammatory action.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
The diagram below outlines the key steps in the experimental protocol for evaluating anti-inflammatory drug candidates.
References
- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. article.scirea.org [article.scirea.org]
- 4. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, a compound often utilized in medicinal chemistry and drug discovery.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potentially hazardous chemicals and data from closely related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to adhere to all local, state, and national regulations.
Hazard Profile and Precautionary Measures
Based on data for the closely related isomer, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, it is prudent to handle this compound as a hazardous substance.[1] The potential hazards include:
-
Harmful if swallowed: H302
-
Causes skin irritation: H315
-
Causes serious eye irritation: H319
-
May cause respiratory irritation: H335
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
| Personal Protective Equipment (PPE) for Handling |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep this waste stream separate from other chemical waste unless explicitly instructed otherwise by your EHS department.
-
-
Handling Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Carefully collect the mixture and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Container Management:
-
Keep the hazardous waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with all available information on the compound.
-
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Regulatory Compliance
It is a legal and ethical requirement to manage chemical waste in accordance with all applicable regulations. This includes, but is not limited to, regulations set forth by the Environmental Protection Agency (EPA) in the United States and equivalent bodies in other countries. Always consult state, local, or national regulations for proper disposal procedures.[2]
By adhering to these guidelines and fostering a culture of safety, laboratories can ensure the responsible management of chemical reagents like this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5][6] Inspect gloves for any damage before use.[7] | Prevents skin contact with the chemical, which may cause irritation.[1][4] |
| Body Protection | A laboratory coat or a chemical-resistant apron/coverall.[2][6] Long pants and closed-toe shoes are also required.[2][6][7] | Shields skin and personal clothing from accidental spills and contamination.[4][8] |
| Respiratory Protection | An N95 mask or a respirator with appropriate cartridges.[2][3] | Minimizes the inhalation of chemical dust or vapors, which may cause respiratory irritation.[1][4][9] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and meticulous procedures to minimize exposure.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Handling:
-
All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]
-
Use dedicated spatulas and weighing containers.
-
When transferring the compound, do so carefully to avoid creating dust.
-
Keep the container tightly closed when not in use.
-
-
Cleanup:
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. As a brominated organic compound, it must be treated as halogenated organic waste.[5][6]
Table 2: Waste Disposal Plan
| Waste Type | Collection Procedure | Disposal Container |
| Solid Chemical Waste | Collect in a dedicated, sealed container. | Labeled "Halogenated Organic Solid Waste" container.[6][13] |
| Contaminated Labware (disposable) | Place in a sealed bag before disposing in the solid waste container. | Labeled "Halogenated Organic Solid Waste" container.[13] |
| Contaminated Solvents | Pour into a designated waste bottle within a fume hood. Do not mix with non-halogenated solvent waste.[14] | Labeled "Halogenated Organic Liquid Waste" container.[5][6][13] |
| Contaminated PPE (gloves, etc.) | Remove carefully to avoid cross-contamination and place in a sealed bag. | Labeled "Halogenated Organic Solid Waste" container. |
Disposal Protocol:
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[11][13][14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[12][13][14]
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources.[14][15]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6][8]
Logical Relationship Diagram for Waste Disposal
Caption: Decision process for the disposal of halogenated waste.
References
- 1. aaronchem.com [aaronchem.com]
- 2. trimaco.com [trimaco.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. falseguridad.com [falseguridad.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. gz-supplies.com [gz-supplies.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. greenwgroup.com [greenwgroup.com]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
